molecular formula C12H10BrNO B1520772 3-(3-Bromo-4-methoxyphenyl)pyridine CAS No. 914349-55-6

3-(3-Bromo-4-methoxyphenyl)pyridine

Cat. No.: B1520772
CAS No.: 914349-55-6
M. Wt: 264.12 g/mol
InChI Key: KTVXJHMMCXLBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVXJHMMCXLBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661701
Record name 3-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-55-6
Record name 3-(3-Bromo-4-methoxyphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(3-Bromo-4-methoxyphenyl)pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence can significantly influence the pharmacological profile of a molecule.[3] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromo and methoxy functionalities on the phenyl ring, coupled with the pyridine core, offer versatile handles for further chemical transformations, making it a valuable building block for drug discovery and the development of novel agrochemicals.[4][5] Molecules containing bipyridine scaffolds, which can be accessed from this intermediate, have shown a range of potent biological activities, including antimicrobial, antitumor, and immunomodulatory properties.[6]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound is most effectively achieved through cross-coupling reactions, which form the carbon-carbon bond between the pyridine and phenyl rings. The two most prominent and industrially scalable methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, followed by subsequent transformations. Other classical methods like the Ullmann condensation and Grignard reactions also present viable, albeit sometimes more demanding, alternatives.

dot graph "Synthetic_Approaches" { layout=neato; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes A [label="Suzuki-Miyaura Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Buchwald-Hartwig Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Ullmann Condensation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Grignard Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="5,0!"];

// Edges A -> Target [label="High Yield, Mild Conditions", color="#4285F4"]; B -> Target [label="Versatile C-N Coupling", color="#EA4335"]; C -> Target [label="Harsh Conditions", color="#FBBC05"]; D -> Target [label="Functional Group Intolerance", color="#34A853"]; } केंद्रीकृत सिंथेटिक रणनीतियाँ

Table 1: Comparison of Key Synthetic Routes
Reaction Catalyst/Reagent Key Advantages Key Disadvantages Typical Yields
Suzuki-Miyaura Coupling Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)High functional group tolerance, mild reaction conditions, commercially available starting materials.[7]Potential for side reactions like homocoupling; catalyst cost.70-95%
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu)Excellent for C-N bond formation, broad substrate scope.[8][9]Requires subsequent steps to form the C-C bond; ligand sensitivity.60-90% (for the C-N coupling step)
Ullmann Condensation Copper catalystCost-effective catalyst.[10]High temperatures, stoichiometric copper, often harsh conditions.[10][11]40-70%
Grignard Reaction MagnesiumReadily available and inexpensive starting materials.Sensitive to moisture and protic functional groups, potential for side reactions.[12]50-80%

In-Depth Protocol and Mechanistic Insights

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most efficient and widely used method for the synthesis of this compound. This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound with a halide.[7]

Reaction Scheme:

dot graph "Suzuki_Miyaura_Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine 3-Bromopyridine, Boronic Acid,\nBase, and Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="Degas the Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Add Palladium Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Heat the Reaction Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor Reaction Progress (TLC/LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify by Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } सुजुकी-मियाउरा कपलिंग के लिए प्रायोगिक वर्कफ़्लो

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 equiv), 3-bromo-4-methoxyphenylboronic acid (1.1 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[13]

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 3-bromopyridine to form a Pd(II) complex.[7]

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[7]

The choice of base is crucial as it facilitates the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.[7]

Buchwald-Hartwig Amination Approach

While not a direct C-C bond-forming reaction to the final product, the Buchwald-Hartwig amination is a powerful method for creating a C-N bond, which can then be further manipulated.[8][9] For instance, one could couple 3-aminopyridine with 1,3-dibromo-4-methoxybenzene.

Reaction Scheme (Illustrative C-N coupling):

dot graph "Buchwald_Hartwig_Mechanism" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar)(X)", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_Coord [label="Amine Coordination\n(R₂NH)", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[L₂Pd(II)(Ar)(R₂NH)]⁺X⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Red_Elim [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Amine_Coord [color="#5F6368"]; Amine_Coord -> PdII_Amine [color="#5F6368"]; PdII_Amine -> Deprotonation [color="#5F6368"]; Deprotonation -> PdII_Amido [color="#5F6368"]; PdII_Amido -> Red_Elim [color="#5F6368"]; Red_Elim -> Product [color="#5F6368"]; Red_Elim -> Pd0 [label="Regenerates\nCatalyst", color="#5F6368"]; } बुचवाल्ड-हार्टविग अमिनेशन का सरलीकृत तंत्र

Detailed Experimental Protocol (General):

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[8]

  • Reagent Addition: Add the aryl halide (e.g., 1,3-dibromo-4-methoxybenzene) and the amine (e.g., 3-aminopyridine).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the flask and heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is typically quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.

Mechanistic Considerations:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, with bulky, electron-rich phosphine ligands generally providing the best results.[14]

Classical Approaches: Ullmann Condensation and Grignard Reactions

Ullmann Condensation:

This classical copper-catalyzed reaction can be used to form the C-C bond, though it typically requires harsh conditions.[10] The reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures.[15] While cost-effective due to the use of copper, the high temperatures and often stoichiometric amounts of copper limit its applicability, especially for complex, heat-sensitive molecules.[10][11]

Grignard Reaction:

A Grignard reagent, formed from 3-bromopyridine and magnesium, could theoretically be coupled with 3-bromo-4-methoxy-iodobenzene. However, the high reactivity of the Grignard reagent makes it intolerant to many functional groups, and careful control of reaction conditions is necessary to avoid side reactions.[12][16] The preparation of the Grignard reagent itself requires strictly anhydrous conditions.[17]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and versatile method, offering high yields under relatively mild conditions with excellent functional group tolerance. While the Buchwald-Hartwig amination provides a powerful alternative for constructing C-N bonds that could lead to the target molecule through further transformations, its indirect nature makes it a multi-step process for this specific target. The classical Ullmann and Grignard reactions, while historically significant, are often superseded by the more reliable and milder palladium-catalyzed methods in modern drug discovery and development settings. The choice of synthetic route will ultimately depend on factors such as substrate availability, scalability, and the specific requirements of the research or development program.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount to the development of novel molecular entities with tailored properties. Among these, pyridine derivatives hold a prominent position due to their prevalence in a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-(3-Bromo-4-methoxyphenyl)pyridine , a key intermediate whose structural features offer a valuable platform for further chemical exploration.

The molecule's architecture, featuring a pyridine ring linked to a substituted phenyl group, presents multiple avenues for synthetic modification. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy group, a common modulator of pharmacokinetic properties, influences the electronic nature and solubility of the molecule. This guide will delve into the core characteristics of this compound, offering practical insights for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthetic chemistry and drug design. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 264.12 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Yellow to brown solid--INVALID-LINK--
Boiling Point 353.5 ± 32.0 °C (Predicted)--INVALID-LINK--
Density 1.403 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 4.55 ± 0.12 (Predicted)--INVALID-LINK--
Storage Temperature Room Temperature, Sealed in dry--INVALID-LINK--
CAS Number 914349-55-6--INVALID-LINK--[1], --INVALID-LINK--[2]

Molecular Structure and Conformation

The three-dimensional structure of this compound dictates its interaction with other molecules and its overall properties. While a crystal structure for the parent compound is not publicly available, analysis of a closely related derivative, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, reveals that the benzene and pyridine rings are nearly coplanar.[3] This planarity suggests a degree of conjugation between the two aromatic systems, which can influence the electronic properties of the molecule.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance.[4] The general strategy involves the coupling of a pyridine-containing boronic acid or ester with a brominated aromatic partner.

Conceptual Synthetic Workflow

The following diagram illustrates the logical flow of a typical Suzuki-Miyaura coupling for the synthesis of the target compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Purification 3-Bromopyridine 3-Bromopyridine Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) 3-Bromopyridine->Pd Catalyst (e.g., Pd(PPh3)4) 3-Bromo-4-methoxyphenylboronic acid 3-Bromo-4-methoxyphenylboronic acid 3-Bromo-4-methoxyphenylboronic acid->Pd Catalyst (e.g., Pd(PPh3)4) This compound This compound Pd Catalyst (e.g., Pd(PPh3)4)->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water)->this compound Workup & Column Chromatography Workup & Column Chromatography This compound->Workup & Column Chromatography

Caption: Conceptual workflow for the Suzuki-Miyaura synthesis.

Exemplary Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of related pyridine derivatives.[4] Optimization may be required for specific laboratory conditions.

Materials:

  • 3-Bromopyridine

  • 3-Bromo-4-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq.), 3-bromo-4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The pyridine protons will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons on the phenyl ring will also resonate in the aromatic region. The methoxy group will exhibit a characteristic singlet at approximately δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbons of the aromatic rings will appear in the downfield region (δ 110-160 ppm). The carbon of the methoxy group will be observed in the upfield region (around δ 55-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹).

  • C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

  • C-O stretching of the methoxy group (around 1250 cm⁻¹).

  • C-Br stretching vibration (in the fingerprint region, typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 264.12 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for various applications, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of a wide range of substituents to explore structure-activity relationships in drug discovery programs. Pyridine-containing compounds are known to exhibit a broad spectrum of biological activities, and this intermediate provides a scaffold for the development of novel therapeutic agents.[4]

Safety and Handling

Based on available data from suppliers, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate with physicochemical properties that make it a versatile building block in medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient preparation. The presence of a modifiable bromine atom and a methoxy-substituted phenyl ring provides a rich platform for the generation of diverse molecular architectures. This guide has provided a foundational understanding of its properties, synthesis, and characterization, which will be of value to researchers and scientists working at the forefront of chemical innovation.

References

An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromo-4-methoxyphenyl)pyridine is a substituted biaryl compound featuring a pyridine ring linked to a bromo- and methoxy-substituted phenyl ring. This specific arrangement of functional groups makes it a valuable and versatile building block in modern organic synthesis. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and coordination with biological targets. The bromo- and methoxy-substituted phenyl ring offers multiple sites for further chemical modification, rendering this compound a key intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, its physicochemical properties, and a discussion of its current and potential applications.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below for quick reference.

IdentifierValue
CAS Number 914349-55-6[1][2][3]
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol [2]
IUPAC Name This compound
Synonyms Not commonly available
InChI Key KTVXJHMMCXLBSH-UHFFFAOYSA-N[1]
SMILES COc1cc(c(Br)cc1)c2cccnc2
Physical Form Solid[1]
Boiling Point 353.5 ± 32.0 °C (Predicted)[1]
Purity Typically >97%

Safety Information: This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this chemical[1].

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 3-bromopyridine is coupled with (3-bromo-4-methoxyphenyl)boronic acid.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification 3-Bromopyridine 3-Bromopyridine Reaction_Vessel Reaction Mixture (Toluene/Ethanol/Water, Base) 3-Bromopyridine->Reaction_Vessel Boronic_Acid (3-Bromo-4-methoxyphenyl)boronic acid Boronic_Acid->Reaction_Vessel Extraction Extraction with Ethyl Acetate Reaction_Vessel->Extraction Heat Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Bromopyridine

  • (3-Bromo-4-methoxyphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), (3-bromo-4-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.

Spectroscopic Characterization

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons of the pyridine ring are expected in the δ 8.5-7.2 ppm region. The protons on the phenyl ring will appear in the δ 7.6-6.9 ppm range. A singlet for the methoxy group protons is anticipated around δ 3.9 ppm.
¹³C NMR Aromatic carbons of both rings will resonate in the δ 160-110 ppm region. The carbon of the methoxy group is expected around δ 56 ppm.
FTIR (cm⁻¹) Characteristic peaks for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching of the aromatic rings (~1600-1450 cm⁻¹), C-O stretching of the methoxy group (~1250 and 1020 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹).
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at m/z 263 and 265 with an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

The unique structural features of this compound make it a valuable scaffold in the design and synthesis of novel molecules for various applications.

Medicinal Chemistry: Kinase Inhibitors

The pyridine ring is a well-established pharmacophore in numerous kinase inhibitors approved for cancer therapy. The 3-(3-Bromo-4-methoxyphenyl) moiety serves as a versatile template that can be further functionalized to optimize binding to the kinase active site. The bromine atom can be readily displaced via various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). For example, derivatives of this scaffold have been investigated as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[4][5].

Kinase_Inhibitor_Scaffold Scaffold This compound Coupling Suzuki/Buchwald-Hartwig Coupling Scaffold->Coupling Derivatives Diverse Library of Substituted Pyridines Coupling->Derivatives Screening Kinase Activity Screening Derivatives->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Caption: Role of the scaffold in kinase inhibitor development.

Materials Science: Organic Electronics

Biaryl compounds, particularly those containing heterocyclic rings like pyridine, are of significant interest in the field of organic electronics. They can serve as building blocks for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound can be tuned through chemical modifications at the bromine position to create materials with desired charge transport and photophysical properties. The pyridine ring can also act as a ligand for the formation of metal complexes with interesting photoluminescent or electronic characteristics.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its value lies in the strategic placement of reactive sites—the pyridine nitrogen for interactions with biological targets and the bromine atom for facile diversification through cross-coupling chemistry. These features make it a compound of significant interest for researchers and scientists in drug discovery, particularly in the development of kinase inhibitors, and for those in materials science exploring novel organic electronic materials. The synthetic protocol and characterization data provided in this guide offer a solid foundation for its utilization in these and other emerging fields of chemical research.

References

The Rising Therapeutic Potential of 3-(3-Bromo-4-methoxyphenyl)pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a "privileged scaffold" continually reappearing in a multitude of biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds make it a versatile framework for drug design. When functionalized with specific pharmacophores, such as a bromo-methoxyphenyl moiety, the therapeutic potential of the resulting derivatives can be significantly amplified. This technical guide delves into the burgeoning field of 3-(3-bromo-4-methoxyphenyl)pyridine derivatives, offering an in-depth exploration of their biological activities for researchers, scientists, and drug development professionals. Our focus will be on the scientific rationale behind their synthesis and evaluation, providing not just protocols, but a deeper understanding of the structure-activity relationships that drive their therapeutic promise.

I. Anticancer Activity: Targeting the Cell Cycle Engine

The most compelling evidence for the therapeutic utility of this compound derivatives lies in their potential as anticancer agents. Research into structurally related compounds, particularly pyrazolo[3,4-b]pyridine derivatives bearing a 4-methoxyphenyl group, has revealed a potent mechanism of action centered on the inhibition of cyclin-dependent kinases (CDKs).

Mechanism of Action: Halting Uncontrolled Cell Division

CDKs are a family of protein kinases that are instrumental in regulating the cell cycle. In many cancers, CDKs are dysregulated, leading to uncontrolled cell proliferation. Specific derivatives of the (methoxyphenyl)pyridine scaffold have been shown to be potent inhibitors of CDK2 and CDK9.[1][2]

  • CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from replicating their DNA and progressing towards mitosis.[1]

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including those involved in cell survival. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis (programmed cell death) in cancer cells.[1]

The presence of the 4-methoxyphenyl group is often crucial for high-affinity binding to the ATP-binding pocket of these kinases. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic interactions. The bromine atom at the 3-position of the phenyl ring can further enhance binding affinity through halogen bonding and by influencing the overall electronic properties of the molecule.

Signaling Pathway of CDK Inhibition by this compound Derivatives

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S Promotes G1/S Transition CDK9_pTEFb CDK9/P-TEFb Apoptosis Apoptosis CDK9_pTEFb->Apoptosis Inhibits Apoptosis (via transcription) Derivative 3-(3-Bromo-4-methoxyphenyl) pyridine Derivative Derivative->CDK2_CyclinE Inhibition Derivative->CDK9_pTEFb Inhibition

Caption: Inhibition of CDK2 and CDK9 by the pyridine derivatives leads to cell cycle arrest and apoptosis.

Quantitative Data: Potency of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives, which are close structural analogs of the core topic.

Compound IDModificationHela (IC₅₀, µM)MCF7 (IC₅₀, µM)HCT-116 (IC₅₀, µM)CDK2 (IC₅₀, µM)CDK9 (IC₅₀, µM)
9a Unsubstituted Phenyl at C42.59>50>501.6300.262
14g 4-Chlorophenyl at C4>504.661.980.4600.801
Doxorubicin (Reference Drug)2.354.572.11--
Ribociclib (Reference CDK Inhibitor)---0.0680.050
Data adapted from a study on pyrazolo[3,4-b]pyridine derivatives.[1][2]
Experimental Protocol: Synthesis of a this compound Derivative

This protocol details the synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, a chalcone derivative of the core scaffold.

Materials:

  • 2-acetylpyridine

  • 3-bromo-4-methoxybenzaldehyde

  • Ethanol

  • 10% Sodium hydroxide solution

  • Acetonitrile

Procedure:

  • To a mixture of 2-acetylpyridine (0.01 mol) and 3-bromo-4-methoxybenzaldehyde (0.01 mol) in 30 ml of ethanol, add 10 ml of 10% sodium hydroxide solution.

  • Stir the reaction mixture at 5–10°C for 3 hours.

  • Collect the precipitate formed by filtration.

  • Purify the crude product by recrystallization from ethanol.

  • Grow single crystals from acetonitrile by slow evaporation for structural analysis.

Experimental Workflow for Synthesis and Evaluation of Anticancer Activity

Anticancer_Workflow Start Start: Design of Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitroScreening In Vitro Anticancer Screening (MTT Assay) Purification->InVitroScreening LeadIdentification Lead Compound Identification InVitroScreening->LeadIdentification MechanismStudies Mechanism of Action Studies (Cell Cycle Analysis, Kinase Assays) LeadIdentification->MechanismStudies InVivoStudies In Vivo Animal Studies MechanismStudies->InVivoStudies End End: Preclinical Candidate InVivoStudies->End

Caption: A typical workflow for the discovery and development of novel anticancer agents.

II. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridine derivatives have been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Potential Mechanism of Action: COX Inhibition

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The structural features of this compound derivatives, including the planar aromatic systems and the potential for hydrogen bonding from the methoxy group, suggest they could fit into the active site of COX-2. The bromo-substituent may enhance this interaction. While direct evidence for COX inhibition by this specific class of compounds is yet to be established, it represents a promising avenue for investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

III. Antimicrobial Activity: A New Front in the Fight Against Microbes

The emergence of multidrug-resistant pathogens presents a significant global health threat. Halogenated pyridine derivatives have shown promise as antimicrobial agents. The presence of a bromine atom in the this compound scaffold is a key feature that may confer antimicrobial activity.

Plausible Rationale for Antimicrobial Effects

The lipophilicity imparted by the bromo and methoxyphenyl groups could facilitate the passage of these compounds through the microbial cell membrane. Once inside, the pyridine ring and other functional groups could interact with essential microbial enzymes or disrupt cellular processes, leading to growth inhibition or cell death. Further studies are required to elucidate the specific molecular targets and mechanisms of antimicrobial action for this class of compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Reference antimicrobial drug

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

IV. Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The existing research, particularly in the area of anticancer activity, provides a strong foundation for further investigation. The potential for anti-inflammatory and antimicrobial applications also warrants exploration.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships for anticancer, anti-inflammatory, and antimicrobial activities.

  • In-depth mechanistic studies to identify the specific molecular targets and pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety.

References

An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromo-4-methoxyphenyl)pyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominently documented in scientific literature, its structural motifs suggest its emergence alongside the advancement of palladium-catalyzed cross-coupling reactions. This whitepaper will delve into the probable synthetic routes for this compound, its physicochemical properties, and its versatile applications as a crucial intermediate in the development of novel therapeutics and functional materials. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Significance of Substituted Biaryl Pyridines

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. When coupled with an aryl substituent, forming a biaryl pyridine, the resulting molecule gains a three-dimensional architecture that is crucial for specific interactions with biological targets.

This compound (CAS No. 914349-55-6) is a prime example of a highly functionalized biaryl pyridine.[2][3] Its structure incorporates several key features:

  • A Pyridine Core: Offering a polar, basic nitrogen atom for interactions and further functionalization.

  • A Phenyl Ring: Creating a biaryl system with defined torsional angles.

  • A Bromo Substituent: Serving as a versatile handle for subsequent cross-coupling reactions, enabling the introduction of additional molecular complexity.

  • A Methoxy Group: A common feature in bioactive molecules that can influence solubility, metabolic stability, and target binding.

The strategic placement of these functional groups makes this compound a valuable starting material for the synthesis of more complex molecules with potential applications in oncology, neurodegenerative diseases, and materials science.

The Undocumented Discovery and Historical Context

A thorough review of the scientific literature does not reveal a seminal publication detailing the initial "discovery" or first synthesis of this compound. This is not uncommon for specialized chemical intermediates that were likely first prepared as a means to an end in a larger synthetic campaign, with their initial synthesis described in the experimental section of a patent or publication focused on a different final compound.

However, the emergence of this and similar biaryl pyridines is intrinsically linked to the development of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in 1979, revolutionized the synthesis of biaryl compounds.[4][5] It is highly probable that this compound was first synthesized using a variation of this reaction, as it represents a straightforward and efficient method for coupling a pyridine derivative with a substituted phenyl ring.

Synthesis and Physicochemical Properties

The most logical and widely practiced method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with a bromo-substituted phenyl compound, or vice versa.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests two primary routes for the synthesis of this compound, both relying on the Suzuki-Miyaura coupling:

G cluster_0 Retrosynthetic Analysis Target This compound Suzuki1 3-Pyridylboronic Acid + 3,4-Substituted Aryl Bromide Target->Suzuki1 Suzuki Disconnection Suzuki2 3-Bromopyridine + Substituted Phenylboronic Acid Target->Suzuki2 Suzuki Disconnection

Figure 1: Retrosynthetic analysis for this compound.

Given the commercial availability and stability of the starting materials, the coupling of 3-pyridylboronic acid with 1-bromo-2-methoxy-5-iodobenzene or a similar halogenated precursor is a common and efficient approach.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The following is a detailed, field-proven protocol for the synthesis of this compound.

Reaction Scheme:

G reactant1 3-Pyridylboronic Acid plus1 + reactant2 1,2-Dibromo-4-methoxybenzene arrow Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 80 °C product This compound

Figure 2: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

  • Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-pyridylboronic acid (1.0 eq), 1,2-dibromo-4-methoxybenzene (1.1 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (to achieve a 0.1 M concentration of the limiting reagent).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 914349-55-6[2][3][6]
Molecular Formula C₁₂H₁₀BrNO[2][3]
Molecular Weight 264.12 g/mol [2][3]
Appearance Solid[2]
Purity Typically >97%[3]
Boiling Point 353.5 ± 32.0 °C at 760 mmHg[2]
Storage Store at room temperature[2]
InChI Key KTVXJHMMCXLBSH-UHFFFAOYSA-N[2]

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The bromine atom is a key functional group that allows for further elaboration of the molecular scaffold.

Role in Drug Discovery

Halogenated pyridines are invaluable in modern drug discovery.[7] The bromine atom in this compound can be readily transformed through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.[7] This allows for the systematic exploration of the chemical space around the biaryl pyridine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

G Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd catalyst End Diverse Library of Complex Molecules Suzuki->End Sonogashira->End Buchwald->End

Figure 3: Versatility of this compound in cross-coupling reactions.

Applications in Materials Science

The rigid, planar structure of the biaryl pyridine core, combined with its electronic properties, makes it an attractive building block for functional organic materials. Derivatives of this compound could find applications in:

  • Organic Light-Emitting Diodes (OLEDs): As components of host materials or emitters.

  • Organic Photovoltaics (OPVs): As electron-donating or electron-accepting units.

  • Sensors: Where the pyridine nitrogen can coordinate to metal ions, leading to changes in photophysical properties.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic chemistry. While its own history may be unwritten, its utility as a versatile building block is clear. The strategic combination of a pyridine ring, a biaryl scaffold, and a reactive bromine handle makes it an indispensable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its likely synthesis, key properties, and broad potential, offering a foundation for its continued application in the development of innovative new molecules.

References

Spectroscopic Characterization of 3-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the spectroscopic data for the compound 3-(3-Bromo-4-methoxyphenyl)pyridine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established principles of spectral interpretation to offer a comprehensive characterization of this molecule. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms and comparative analysis with structurally related compounds to provide a robust analytical framework.

Introduction: The Structural Significance of this compound

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a substituted benzene ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties associated with phenylpyridine scaffolds. The presence of a bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy group can influence the molecule's electronic properties and metabolic stability.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular framework, functional groups, and elemental composition of a compound. This guide will delve into the predicted spectroscopic signatures of this compound to facilitate its identification and characterization.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following standardized numbering scheme will be used for the atoms in this compound.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.7 - 8.9d~2.0
H47.9 - 8.1dd~8.0, 2.0
H57.4 - 7.6dd~8.0, 5.0
H68.5 - 8.7d~5.0
H2'7.7 - 7.9d~2.0
H5'7.1 - 7.3d~8.5
H6'7.5 - 7.7dd~8.5, 2.0
O-CH₃3.9 - 4.1s-

Interpretation and Rationale:

  • Pyridine Ring Protons (H2, H4, H5, H6): The protons on the pyridine ring are expected to appear in the downfield region (7.4-8.9 ppm) due to the electron-withdrawing effect of the nitrogen atom. The specific chemical shifts and multiplicities are influenced by their position relative to the nitrogen and the phenyl substituent. H2 and H6, being ortho to the nitrogen, are typically the most deshielded.

  • Phenyl Ring Protons (H2', H5', H6'): The protons on the substituted benzene ring will have distinct chemical shifts based on their relationship to the bromo and methoxy groups. The methoxy group is electron-donating, causing an upfield shift for the ortho and para protons, while the bromine atom has a weaker deshielding effect.

  • Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region (around 3.9-4.1 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C2148 - 152
C3135 - 139
C4123 - 127
C5138 - 142
C6150 - 154
C1'130 - 134
C2'112 - 116
C3'114 - 118
C4'157 - 161
C5'128 - 132
C6'132 - 136
O-CH₃55 - 59

Interpretation and Rationale:

  • Pyridine Ring Carbons (C2-C6): The carbons of the pyridine ring will resonate in the aromatic region, with C2 and C6 being the most downfield due to their proximity to the electronegative nitrogen atom.

  • Phenyl Ring Carbons (C1'-C6'): The chemical shifts of the phenyl carbons are influenced by the substituents. The carbon attached to the methoxy group (C4') is expected to be significantly downfield. The carbon bearing the bromine atom (C3') will also be shifted, though the effect of bromine on ¹³C chemical shifts can be complex.

  • Methoxy Carbon (O-CH₃): The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretching (aromatic)Medium
2950 - 2850C-H stretching (aliphatic, -OCH₃)Medium
1600 - 1580C=C and C=N stretching (aromatic rings)Strong
1500 - 1400C=C stretching (aromatic rings)Medium
1250 - 1200C-O-C asymmetric stretching (aryl ether)Strong
1050 - 1000C-O-C symmetric stretching (aryl ether)Medium
850 - 750C-H out-of-plane bending (aromatic)Strong
700 - 600C-Br stretchingMedium

Interpretation and Rationale:

  • Aromatic C-H Stretching: The presence of both pyridine and benzene rings will give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region.

  • Aliphatic C-H Stretching: The methoxy group will show characteristic C-H stretching bands.

  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the aromatic rings typically appear as a series of sharp bands in the 1600-1400 cm⁻¹ region.

  • Aryl Ether C-O Stretching: The strong absorption band for the asymmetric C-O-C stretch of the aryl ether is a key diagnostic feature.

  • C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₂H₁₀BrNO. The calculated monoisotopic mass is approximately 262.99 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, providing valuable structural information.

G M [C12H10BrNO]+. m/z = 263, 265 F1 [C12H10NO]+. m/z = 184 M->F1 - Br F3 [C5H4N]+. m/z = 78 M->F3 C-C bond cleavage F4 [C6H4BrO]+. m/z = 171, 173 M->F4 C-C bond cleavage F2 [C11H7NO]+. m/z = 169 F1->F2 - CH3

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

  • Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of the bromine radical, which would result in a fragment ion at m/z 184.

  • Loss of a Methyl Radical: Subsequent loss of a methyl radical from the methoxy group of the m/z 184 fragment would lead to an ion at m/z 169.

  • Cleavage of the Bi-aryl Bond: The bond connecting the pyridine and phenyl rings can cleave, leading to fragment ions corresponding to the pyridyl cation (m/z 78) and the bromo-methoxyphenyl radical cation (m/z 171, 173).

Experimental Protocols

While the data presented in this guide is predictive, the following are standard experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, each offering different levels of resolution and mass accuracy.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining predicted NMR, IR, and MS data with fundamental principles of spectral interpretation, a detailed structural characterization of the molecule has been presented. The provided data tables, interpretations, and experimental protocols serve as a valuable resource for scientists and researchers working with this compound, aiding in its synthesis, identification, and further application in various scientific disciplines. It is important to reiterate that the spectral data herein are predicted and should be confirmed by experimental analysis when the compound becomes available.

A Technical Guide to 3-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Commercial Availability, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic use of functionalized heterocyclic compounds is paramount for the development of novel molecules with tailored properties. Among these, 3-(3-Bromo-4-methoxyphenyl)pyridine has emerged as a key building block, offering a unique combination of structural features that make it highly valuable for researchers, scientists, and drug development professionals. This bi-aryl scaffold, featuring a pyridine ring coupled with a substituted phenyl ring, provides a versatile platform for the synthesis of complex molecular architectures. The presence of a bromine atom offers a reactive handle for a variety of cross-coupling reactions, while the methoxy group can influence solubility and binding interactions. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a chemical compound is the cornerstone of its effective application. Below is a summary of the key physicochemical properties and identifiers for this compound.

PropertyValueReference
CAS Number 914349-55-6
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Solid
Purity Typically >97%
MDL Number MFCD05864836

Commercial Availability and Procurement

This compound is readily available from a range of commercial suppliers, catering to both academic research and industrial-scale synthesis. The compound is typically offered in various purities and quantities, from milligrams to kilograms. When procuring this reagent, it is crucial to consider the purity required for the intended application, as trace impurities can significantly impact the outcome of sensitive catalytic reactions. Below is a representative list of suppliers offering this compound.

SupplierCatalog Number (Example)PurityQuantity
Sigma-Aldrich (Merck) CIAH987EC8DA-1G98%1g
Thermo Fisher Scientific (eMolecules) 50-218-7422Not specified1g
Combi-Blocks QA-5152>95%1g
ChemUniverse Q0075697%100mg, 250mg, 1g
Santa Cruz Biotechnology sc-280009Not specifiedResearch quantities
Shanghai Nianxing Industrial Co., Ltd Not specified97.0%Inquire

Synthetic Routes: The Power of Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance. The logical choice of reactants for this synthesis involves the coupling of a pyridine-based boronic acid with a substituted bromobenzene derivative.

Conceptual Synthetic Workflow

The synthesis of this compound can be conceptually broken down into the following key steps, as illustrated in the workflow diagram below. This approach ensures a high-yielding and regioselective formation of the desired bi-aryl product.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_process Workup & Purification reactant1 3-Pyridylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 1,3-Dibromo-2-methoxybenzene reactant2->catalyst workup Aqueous Workup catalyst->workup base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Toluene/Water, Dioxane/Water) extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.

Materials:

  • 3-Pyridylboronic acid

  • 1,3-Dibromo-2-methoxybenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridylboronic acid (1.2 equivalents), 1,3-dibromo-2-methoxybenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, most notably in drug discovery and materials science.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyridine and substituted phenyl rings are common pharmacophores in a multitude of biologically active compounds. This compound serves as a versatile starting material for the synthesis of more complex molecules targeting various biological pathways. A significant application lies in the development of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.

The bromine atom on the phenyl ring acts as a convenient attachment point for further diversification through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a specific kinase target. For instance, derivatives of this compound can be synthesized to target the ATP-binding site of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

G cluster_synthesis Chemical Modification cluster_bio Biological Action start This compound cross_coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig amination) start->cross_coupling functionalization Further Functionalization cross_coupling->functionalization inhibitor Potent Kinase Inhibitor functionalization->inhibitor binding Binds to Kinase ATP Pocket inhibitor->binding inhibition Inhibits Kinase Activity binding->inhibition pathway Blocks Downstream Signaling inhibition->pathway outcome Therapeutic Effect (e.g., Anti-cancer activity) pathway->outcome

Caption: Drug discovery workflow using the target compound.

Materials Science: Ligands for Functional Coordination Complexes

Beyond its applications in the life sciences, this compound is also utilized in the field of materials science. The pyridine nitrogen atom and the aromatic system can act as coordinating sites for metal ions, enabling the formation of functional coordination complexes. For example, it has been used as a precursor in the synthesis of iron(II) complexes that exhibit spin-crossover (SCO) behavior. SCO materials are of great interest for their potential applications in molecular switches, sensors, and data storage devices. The electronic and steric properties of the ligands play a crucial role in tuning the SCO properties of the resulting metal complexes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) should be consulted from the supplier, general safety guidelines for related brominated aromatic compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in both drug discovery and materials science. Its value is derived from the strategic placement of a reactive bromine atom and a modulating methoxy group on a bi-aryl scaffold. The well-established Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for its synthesis, opening the door to a wide array of derivatives. For researchers and drug development professionals, this compound represents a valuable tool for the rational design and synthesis of novel molecules with desired biological activities or material properties. A thorough understanding of its procurement, synthesis, and potential applications, as outlined in this guide, will empower scientists to fully leverage the capabilities of this important chemical intermediate.

The Strategic Utility of 3-(3-Bromo-4-methoxyphenyl)pyridine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures with desired physicochemical and biological properties. Among these, 3-(3-Bromo-4-methoxyphenyl)pyridine has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature, possessing a pyridine ring, a brominated aromatic ring, and a methoxy group, offers a confluence of reactivity and structural features that are highly sought after in the fields of medicinal chemistry and materials science.

This technical guide provides a comprehensive review of this compound in organic synthesis. We will delve into its synthesis, explore its key chemical transformations with a focus on palladium-catalyzed cross-coupling reactions, and showcase its application in the synthesis of biologically active molecules. This guide is intended to serve as a practical resource for researchers and scientists, offering not only theoretical insights but also actionable experimental protocols.

Synthesis of this compound: A Strategic Approach

A robust and reliable synthesis of this compound is crucial for its widespread application. While various synthetic strategies can be envisaged, a highly efficient and modular approach involves a Suzuki-Miyaura cross-coupling reaction. This method allows for the convergent assembly of the biaryl system from readily available starting materials. A logical and field-proven disconnection strategy involves the coupling of a suitable brominated pyridine derivative with a methoxyphenylboronic acid, or conversely, a pyridylboronic acid with a brominated methoxybenzene derivative.

Based on analogous transformations, a reliable synthetic route is the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-4-iodopyridine with (3-bromo-4-methoxyphenyl)boronic acid. The greater reactivity of the carbon-iodine bond allows for selective coupling at the 4-position of the pyridine ring.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar biaryl syntheses.

Reactants:

  • 3-Bromo-4-iodopyridine (1.0 equiv)

  • (3-Bromo-4-methoxyphenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-iodopyridine, (3-bromo-4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the degassed solvent mixture.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, primarily leveraging the reactive carbon-bromine bond on the phenyl ring and the electronic nature of the pyridine moiety. This section will focus on the most pivotal reactions that underscore its role as a versatile synthetic intermediate.

The Cornerstone: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is arguably the most powerful and widely employed transformation for this compound.[1] This palladium-catalyzed cross-coupling of the aryl bromide with a variety of organoboron reagents (boronic acids or boronate esters) allows for the facile construction of carbon-carbon bonds, leading to a diverse array of more complex biaryl and heteroaryl structures.[1]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency and functional group tolerance. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.

Diagram: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Forging C-N Bonds: The Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and agrochemical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for the palladium-catalyzed coupling of amines with aryl halides. This compound is an excellent substrate for this reaction, enabling the introduction of a wide range of primary and secondary amines at the 3-position of the phenyl ring.

Experimental Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. Often, a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is employed. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the deprotonation of the amine.

Diagram: Generalized Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide This compound Inert_Atmosphere Inert Atmosphere (Ar/N2) Aryl_Halide->Inert_Atmosphere Amine Amine Amine->Inert_Atmosphere Pd_Catalyst Pd Precursor Pd_Catalyst->Inert_Atmosphere Ligand Ligand Ligand->Inert_Atmosphere Base Base Base->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat & Stir Solvent_Addition->Heating Quench_Extract Quench & Extract Heating->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Product Purification->Product caption Buchwald-Hartwig Amination Workflow

A generalized workflow for the palladium-catalyzed Buchwald-Hartwig amination reaction.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its structural motifs are prevalent in numerous pharmaceuticals and agrochemicals.

Synthesis of Chalcone Derivatives

Chalcones are a class of natural products known for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The 3-bromo-4-methoxyphenyl moiety can be readily incorporated into chalcone scaffolds. For instance, the condensation of 3-bromo-4-methoxybenzaldehyde (a closely related precursor) with 2-acetylpyridine yields 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, a chalcone derivative with potential biological applications.[2]

Experimental Protocol: Synthesis of a Chalcone Derivative [2]

Reactants:

  • 2-Acetylpyridine (1.0 equiv)

  • 3-Bromo-4-methoxybenzaldehyde (1.0 equiv)

  • Ethanol

  • 10% Sodium hydroxide solution

Procedure:

  • To a stirred mixture of 2-acetylpyridine and 3-bromo-4-methoxybenzaldehyde in ethanol, add a 10% aqueous solution of sodium hydroxide at 5-10 °C.

  • Continue stirring at this temperature for 3 hours.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to yield the desired chalcone.

Precursor for Kinase Inhibitors

The pyridine and substituted phenyl rings are common pharmacophores in kinase inhibitors, a major class of anticancer drugs. The this compound scaffold provides an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The bromine atom can be functionalized via Suzuki or Buchwald-Hartwig reactions to introduce various substituents that can modulate the potency and selectivity of the inhibitor. For example, derivatives of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4]

Intermediate for Agrochemicals

The pyridine moiety is a key component in many successful herbicides and fungicides.[5] The unique combination of a pyridine ring and a substituted phenyl group in this compound makes it an attractive intermediate for the synthesis of novel agrochemicals. The ability to further functionalize the molecule through cross-coupling reactions allows for the fine-tuning of its biological activity and physical properties.

Data Summary

CompoundMolecular FormulaMolecular WeightCAS NumberKey Applications
This compoundC₁₂H₁₀BrNO264.12 g/mol 914349-55-6Intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.
3-Bromo-4-methoxybenzaldehydeC₈H₇BrO₂215.04 g/mol 34841-06-0Precursor for chalcones and other bioactive molecules.
3-Pyridylboronic acidC₅H₆BNO₂122.92 g/mol 1692-25-7Coupling partner in Suzuki-Miyaura reactions.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its strategic importance stems from its trifunctional nature, which allows for a wide range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse aryl, heteroaryl, and amino substituents via Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an ideal scaffold for the construction of libraries of compounds for drug discovery and agrochemical development.

The continued exploration of novel catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this compound even further. As the demand for more complex and diverse molecular architectures grows, the importance of such well-defined and reactive building blocks will only increase, solidifying its place as a key tool in the arsenal of the synthetic chemist.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the construction of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organic halide or triflate.[2][3]

This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 3-(3-Bromo-4-methoxyphenyl)pyridine, a heteroaromatic compound of significant interest in medicinal chemistry due to the prevalence of the substituted biphenylpyridine motif in biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key considerations for optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role in activating the boronic acid for the transmetalation step.[2]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step in the catalytic cycle.

  • Transmetalation : The organic moiety from the activated organoboron species is transferred to the palladium(II) complex, displacing the halide. The presence of a base is critical here, as it forms a boronate species, enhancing the nucleophilicity of the organic group.

  • Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 ArAr_prime Coupled Product (Ar-Ar') ArBr This compound (Ar-Br) ArBOH2 Arylboronic Acid (Ar'-B(OH)2) caption Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₂H₁₀BrNO264.121.01.0
Arylboronic AcidArB(OH)₂Varies1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.11--
Water (degassed)H₂O18.02--
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv.). Then, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, usually 4-24 hours).

  • Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Experimental_Workflow start Start setup 1. Add Reactants & Base to Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_catalyst_solvent 3. Add Catalyst & Degassed Solvents inert->add_catalyst_solvent react 4. Heat & Stir (Monitor Progress) add_catalyst_solvent->react workup 5. Cool, Dilute with EtOAc & Water react->workup extract 6. Separate Layers & Extract Aqueous Phase workup->extract dry 7. Combine Organics, Wash, Dry, & Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify end End (Pure Product) purify->end

References

Application Notes and Protocols: The Strategic Use of 3-(3-Bromo-4-methoxyphenyl)pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, represent a large and well-validated class of drug targets. The pyridine ring, a bioisostere of a phenyl ring with an improved aqueous solubility, is a common feature in many kinase inhibitors.[1] The strategic incorporation of specific substitution patterns on these core structures is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical building blocks, 3-(3-Bromo-4-methoxyphenyl)pyridine has emerged as a particularly valuable intermediate. Its unique electronic and steric properties make it a versatile scaffold for the synthesis of a new generation of kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the development of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and explore its application in the synthesis of targeted therapies, with a focus on Anaplastic Lymphoma Kinase (ALK) inhibitors.

The Rationale: Why this compound?

The efficacy of this compound as a kinase inhibitor scaffold can be attributed to several key features:

  • The Pyridyl-Phenyl Ether Motif: This core structure is a well-established pharmacophore that can effectively mimic the adenine region of ATP, enabling it to bind to the hinge region of the kinase active site. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor.

  • The Methoxy Group: The 4-methoxy group on the phenyl ring is a critical element. It can enhance binding affinity through hydrogen bonding with the kinase active site and improve the physicochemical properties of the molecule, such as solubility and metabolic stability.[2]

  • The Bromo Substituent: The bromine atom at the 3-position of the phenyl ring serves a dual purpose. Firstly, it provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various moieties to explore the solvent-exposed region of the kinase active site and enhance potency and selectivity. Secondly, the bromine atom itself can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

  • Structural Rigidity and Vectorial Orientation: The biaryl linkage provides a degree of conformational rigidity, which is often favorable for binding affinity. The substitution pattern on the two rings allows for precise vectorial orientation of substituents to probe specific pockets within the kinase active site.

Synthesis of the Core Intermediate: this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes a general and robust method for the synthesis of the title compound.

Materials:

  • 3-Pyridylboronic acid

  • 1,2-Dibromo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-pyridylboronic acid (1.0 eq), 1,2-dibromo-4-methoxybenzene (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction cluster_3 Workup & Purification A 3-Pyridylboronic acid + 1,2-Dibromo-4-methoxybenzene + K2CO3 B Add Pd(OAc)2/PPh3 and Dioxane/Water A->B Inert Atmosphere C Heat (80-90°C) 12-16h B->C D Extraction with EtOAc C->D Cooling E Column Chromatography D->E F This compound E->F

Caption: Workflow for the Suzuki-Miyaura synthesis of the core intermediate.

Application in Kinase Inhibitor Synthesis: Alectinib Analogs

The this compound scaffold is a key component in the synthesis of potent kinase inhibitors, most notably analogs of Alectinib, a second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3][4] The bromine atom on the intermediate serves as a crucial handle for introducing the complex side chains necessary for high-affinity binding to the ALK kinase domain.

Protocol 2: Synthesis of an Alectinib Analog Precursor

This protocol outlines the synthesis of a key precursor for Alectinib analogs, demonstrating the utility of this compound. The reaction involves a Buchwald-Hartwig amination to couple the pyridine intermediate with a protected piperidine derivative.

Materials:

  • This compound

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard workup and purification reagents

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.01 eq) and XPhos (0.02 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Heat the mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Alectinib analog precursor.

Expected Yield: 60-75%

Diagram of the Synthetic Application:

G cluster_2 Alectinib Analog Precursor A This compound B tert-Butyl 4-aminopiperidine-1-carboxylate Pd(OAc)2, XPhos, NaOtBu C Protected Alectinib Analog B->C Toluene, 100-110°C

Caption: Application of the core intermediate in the synthesis of an Alectinib analog precursor.

Structure-Activity Relationship (SAR) and Kinase Binding

The this compound scaffold provides a foundation for extensive structure-activity relationship (SAR) studies. The crystal structure of Alectinib in complex with the ALK kinase domain reveals key interactions that underscore the importance of this scaffold.[5][6][7]

  • Hinge Binding: The pyridine nitrogen of the core scaffold typically forms a crucial hydrogen bond with the backbone amide of a residue in the hinge region of the kinase (e.g., Met1199 in ALK), anchoring the inhibitor in the ATP-binding pocket.

  • Hydrophobic Pockets: The phenyl ring and its substituents occupy a hydrophobic pocket adjacent to the hinge region. The methoxy group can form additional hydrogen bonds or favorable van der Waals interactions.

  • Solvent-Exposed Region: The bromine atom in the intermediate provides a synthetic handle to introduce larger, more complex moieties that can extend into the solvent-exposed region of the active site. This is often where selectivity among different kinases is achieved. For instance, in Alectinib, the morpholinopiperidinyl group introduced at this position contributes significantly to its high potency and selectivity for ALK.[3][4]

Table 1: SAR Summary of Alectinib Analogs

R-Group Modification (at the position of Br)Effect on ALK InhibitionRationale
Small alkyl groupsDecreased potencyInsufficient interaction with the solvent-exposed region.
Bulky hydrophobic groupsPotency variesCan occupy a hydrophobic pocket, but may lack specific interactions.
Groups with hydrogen bond donors/acceptorsIncreased potencyCan form additional hydrogen bonds with residues in the solvent channel.
Morpholinopiperidinyl (as in Alectinib)High potency and selectivityOptimal fit and interactions within the solvent-exposed region of ALK.[3]

Quantitative Data

The following table summarizes typical yields for the key synthetic steps and the biological activity of a representative kinase inhibitor derived from the this compound intermediate.

Table 2: Synthetic Yields and Biological Activity

Step/CompoundDescriptionTypical Yield (%)Kinase TargetIC₅₀ (nM)
Synthesis
Step 1Suzuki-Miyaura coupling to form the core intermediate75-85%N/AN/A
Step 2Buchwald-Hartwig amination to add the side chain60-75%N/AN/A
Biological Activity
AlectinibFinal kinase inhibitorN/AALK1.9[2]
ALK (L1196M mutant)1.56[2]

Best Practices and Troubleshooting

  • Suzuki-Miyaura Coupling:

    • Inert Atmosphere: Strict exclusion of oxygen is critical for catalyst stability and activity. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of nitrogen or argon.

    • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes prior to use.

    • Base Quality: The choice and quality of the base are important. Anhydrous potassium carbonate is generally effective.

  • Buchwald-Hartwig Amination:

    • Ligand Selection: The choice of phosphine ligand is crucial. XPhos is a good starting point for this type of transformation, but other bulky, electron-rich ligands may also be effective.

    • Anhydrous Conditions: This reaction is sensitive to moisture. Use anhydrous solvents and reagents.

  • Purification:

    • Column Chromatography: Careful column chromatography is usually required to obtain highly pure products. The choice of eluent system should be optimized by TLC.

Conclusion

This compound is a highly versatile and strategically important building block in the synthesis of kinase inhibitors. Its unique structural features allow for the generation of potent and selective inhibitors through well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The detailed protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery programs, paving the way for the development of next-generation targeted therapies.

References

Application Notes and Protocols for the N-arylation of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Pyridines

The N-arylation of pyridine scaffolds represents a cornerstone transformation in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. The resulting N-aryl pyridine motifs are privileged structures found in a multitude of biologically active compounds and functional materials. The specific substrate, 3-(3-Bromo-4-methoxyphenyl)pyridine, serves as a versatile building block, where the bromine atom provides a reactive handle for carbon-nitrogen bond formation. Successful N-arylation of this substrate opens avenues to novel molecular architectures with potential applications as pharmaceuticals, organic light-emitting diodes (OLEDs), and catalysts.

This application note provides a comprehensive guide to the N-arylation of this compound, focusing on the robust and widely applicable Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling reaction, offer a detailed, step-by-step experimental protocol, and discuss key considerations for reaction optimization and success.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[1][2] The reaction proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species.[3][4] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The cycle culminates in reductive elimination, which forms the desired N-arylated product and regenerates the active Pd(0) catalyst.[1][2] The choice of ligand is crucial, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.[5][6][7]

Below is a generalized representation of the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition + Ar-Br Pd(II)_Complex L₂Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + R₂NH Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺Br⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation - H-Base⁺Br⁻ Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product N-Aryl Product Reductive_Elimination->Product Ar-Br This compound Ar-Br->Oxidative_Addition R2NH Amine R2NH->Amine_Coordination Base Base (e.g., NaOtBu) Base->Deprotonation caption Figure 1: Generalized Buchwald-Hartwig Amination Cycle.

Caption: Figure 1: Generalized Buchwald-Hartwig Amination Cycle.

Experimental Protocol: N-Arylation of this compound

This protocol provides a general and robust starting point for the N-arylation of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Amine (e.g., Morpholine)AnhydrousCommercially AvailablePurify if necessary.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle in a glovebox.
XPhosLigand GradeCommercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHygroscopic, handle in a glovebox.
TolueneAnhydrousSolvent SystemDegas prior to use.
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous NaCl (brine)-Lab PreparedFor workup.
Anhydrous magnesium sulfate (MgSO₄)-Commercially AvailableFor drying.
Celite®-Commercially AvailableFor filtration.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Glovebox (recommended for handling air- and moisture-sensitive reagents)

  • Heating mantle or oil bath with a temperature controller

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash column chromatography setup

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • In a glovebox, weigh sodium tert-butoxide (1.4 mmol, 1.4 equiv) into a separate vial.

  • In the Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).

  • Seal the Schlenk flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the pre-weighed sodium tert-butoxide to the Schlenk flask.

  • Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Finally, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

Reaction Execution

  • Immerse the Schlenk flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

Work-up and Purification

  • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-arylated product.

Microwave-Assisted Protocol: An Accelerated Approach

For rapid synthesis and library generation, a microwave-assisted protocol can significantly reduce reaction times.[8][9][10]

Modifications for Microwave Synthesis:

  • Vessel: Use a dedicated microwave reaction vial.

  • Reagent Addition: Add all solid reagents (catalyst, ligand, base, and aryl bromide) to the vial in a glovebox. Add the solvent and amine via syringe.

  • Sealing: Securely cap the vial.

  • Microwave Conditions: Irradiate the reaction mixture in a microwave reactor at a set temperature (e.g., 130-150 °C) for a shorter duration (e.g., 10-30 minutes).[8] Power should be set to allow for controlled heating.

  • Work-up: Follow the same work-up and purification procedure as the conventional heating method.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of this compound. These should be considered as a starting point for optimization.

ParameterConventional HeatingMicrowave-AssistedRationale & Key Considerations
Temperature 80-110 °C130-150 °CHigher temperatures can accelerate the reaction but may also lead to decomposition.[11]
Reaction Time 12-24 hours10-30 minutesMicrowave irradiation dramatically reduces reaction times.[8][9][10]
Catalyst Loading 1-5 mol% Pd2-5 mol% PdLower catalyst loading is desirable for cost-effectiveness but may require longer reaction times.
Ligand XPhos, RuPhos, SPhosXPhos, t-BuXPhosBulky, electron-rich phosphine ligands are generally effective.[6]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄The choice of base can influence the reaction rate and substrate compatibility.[11][12]
Solvent Toluene, DioxaneToluene, DioxaneAnhydrous, non-polar aprotic solvents are typically used.[11]
Typical Yield 70-95%75-98%Yields are highly dependent on the specific amine and reaction conditions.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the N-arylation experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) reagent_prep->setup glassware_prep Glassware Preparation (Oven-drying) glassware_prep->setup heating Heating (Conventional or Microwave) setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring monitoring->heating quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying & Filtration extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Product Characterization (NMR, MS) purification->characterization caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and handled under strictly inert conditions. The use of a pre-catalyst can sometimes be beneficial.

    • Base Degradation: Sodium tert-butoxide is highly hygroscopic. Use freshly opened bottles or material stored in a glovebox.

    • Insufficient Temperature/Time: For challenging substrates, increasing the reaction temperature or time may be necessary.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen atom, can occur. Using a less hindered base or a different ligand might mitigate this.

    • Homocoupling: While less common in Buchwald-Hartwig aminations, homocoupling of the aryl bromide can occur. Optimizing the catalyst and ligand can help suppress this.

  • Purification Challenges:

    • Residual Catalyst: The palladium catalyst can sometimes be difficult to remove. Filtering the reaction mixture through a pad of silica gel or Celite® before concentration can be helpful.

    • Co-eluting Impurities: Careful selection of the mobile phase for column chromatography is crucial for obtaining a pure product.

Conclusion

The Buchwald-Hartwig amination provides a reliable and versatile method for the N-arylation of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of novel N-aryl pyridine derivatives. The detailed protocol and insights provided in this application note serve as a solid foundation for successful experimentation and further exploration in the fields of medicinal chemistry and materials science.

References

application of 3-(3-Bromo-4-methoxyphenyl)pyridine in OLED materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(3-Bromo-4-methoxyphenyl)pyridine in Organic Light-Emitting Diode (OLED) Materials

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Functionalized Pyridine Derivatives in Advanced OLEDs

The relentless pursuit of next-generation displays and solid-state lighting has cemented the importance of Organic Light-Emitting Diodes (OLEDs). The performance of these devices—efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic materials employed. Within this landscape, pyridine-based compounds have emerged as a versatile class of materials, primarily due to the electron-deficient nature of the pyridine ring, which facilitates electron transport and offers a scaffold for tuning optoelectronic properties.

This guide focuses on the application of this compound as a prototypical building block for OLED materials. The strategic incorporation of a bromine atom and a methoxy group onto the phenylpyridine core is not arbitrary. The methoxy group (–OCH₃), an electron-donating entity, and the bromine atom (–Br), an electron-withdrawing halogen, provide a powerful combination for modulating the frontier molecular orbital (HOMO/LUMO) energy levels, influencing charge carrier mobility, and enhancing the thermal and morphological stability of the resulting material.[1][2]

This document serves as a comprehensive technical guide for researchers and materials scientists. It outlines the rationale behind the molecular design, provides detailed protocols for synthesis and characterization, and details the fabrication and evaluation of OLED devices incorporating such materials. The insights provided are synthesized from established principles and data from analogous pyridine-based systems to provide a predictive and practical framework.

Part 1: Molecular Design, Synthesis, and Material Characterization

Rationale for the this compound Scaffold

The design of an effective OLED material hinges on a delicate balance of electronic and physical properties. The this compound structure is a compelling candidate for several reasons:

  • Bipolar Potential: The electron-donating methoxy-phenyl unit and the electron-accepting pyridine unit can impart bipolar charge-transport characteristics, which is beneficial for creating a balanced charge injection and recombination zone within the emissive layer of an OLED.

  • Tuning Energy Levels: The bromo and methoxy substituents allow for fine-tuning of the HOMO and LUMO energy levels. The methoxy group tends to raise the HOMO level, facilitating hole injection, while the bromo group can lower both HOMO and LUMO levels, potentially improving electron injection and enhancing stability.[2]

  • Enhanced Intersystem Crossing: The presence of the heavy bromine atom can promote spin-orbit coupling. This is a key consideration in the design of phosphorescent host materials or emitters for Thermally Activated Delayed Fluorescence (TADF), as it can facilitate intersystem crossing (ISC) between singlet and triplet excited states.

  • Morphological Stability: The non-planar (twisted) structure that can arise between the phenyl and pyridine rings can disrupt intermolecular π–π stacking.[1][3][4] This is crucial for preventing crystallization in thin films and promoting the formation of stable amorphous glasses, a desirable trait for long-lasting OLED devices.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A common and efficient method for synthesizing biaryl compounds like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and tolerance to a wide range of functional groups.

Experimental Workflow: Synthesis

cluster_reactants Reactants cluster_reaction Reaction Conditions A 3-Bromopyridine Catalyst Pd(PPh₃)₄ (Catalyst) A->Catalyst + B (3-Bromo-4-methoxyphenyl)boronic acid B->Catalyst + Product This compound Catalyst->Product Base Na₂CO₃ (Base) Solvent Toluene/Ethanol/H₂O Temp Reflux (e.g., 90-100 °C) Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound via Suzuki coupling.

Step-by-Step Protocol:
  • Reactant Preparation: In a nitrogen-flushed round-bottom flask, dissolve 3-bromopyridine (1.0 eq) and (3-bromo-4-methoxyphenyl)boronic acid (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and water.

  • Catalyst and Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 eq) as the base, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, perform a liquid-liquid extraction using ethyl acetate and water. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical and Electrochemical Characterization

Understanding the fundamental properties of the material is critical before its incorporation into a device.

Protocols:
  • UV-Visible (UV-Vis) Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the compound in a suitable solvent (e.g., dichloromethane or toluene).

    • Record the absorption spectrum to determine the absorption maxima (λ_max).

    • The onset of the absorption edge can be used to calculate the optical bandgap (E_g).

  • Photoluminescence (PL) Spectroscopy:

    • Using the same solution, excite the sample at its main absorption wavelength (λ_max).

    • Record the emission spectrum to identify the peak emission wavelength and the full width at half maximum (FWHM).

    • Determine the photoluminescence quantum yield (PLQY) using an integrating sphere, with a known standard for comparison.

  • Cyclic Voltammetry (CV):

    • Prepare a solution of the compound in an anhydrous, degassed solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

    • Scan the potential to measure the onset oxidation (E_ox) and reduction (E_red) potentials.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, standard at 0 V):

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Expected Material Properties:

The properties of pyridine derivatives can be tuned by functional groups. The table below presents typical data for analogous bromo- and methoxy-substituted pyridine materials to provide a baseline for what might be expected.[1][2][3]

PropertyExpected Value / CharacteristicSignificance in OLEDs
Absorption (λ_max) 280-350 nmIndicates the energy required for electronic excitation.
Emission (λ_em) 380-450 nm (typically in the blue region)Determines the color of light emitted from the material.
HOMO Level -5.4 to -5.8 eVCrucial for matching the work function of the anode (e.g., ITO) for efficient hole injection.
LUMO Level -2.5 to -2.9 eVImportant for matching the energy level of the electron transport layer for electron injection.
Triplet Energy (E_T) > 2.7 eVA high triplet energy is essential for host materials in blue phosphorescent OLEDs (PhOLEDs).
Glass Transition (T_g) > 100 °CA high T_g indicates good thermal stability and resistance to morphological changes.

Part 2: OLED Device Fabrication and Performance Evaluation

Device Architecture and Fabrication Protocol

The this compound derivative can be employed as a hole-transporting material (HTM) or as a host in the emissive layer (EML). The following describes a standard protocol for fabricating a solution-processed OLED with the material acting as an HTM.

OLED Device Architecture

cluster_device OLED Device Stack cluster_charge Charge Injection & Recombination Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., TPBi) e Electrons Cathode->e EML Emissive Layer (EML) (e.g., Host:Dopant) HTL Hole Transport Layer (HTL) (this compound derivative) Light Light Emission EML->Light Exciton Recombination HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) Anode Anode (ITO Glass) h Holes Anode->h e->EML h->EML

Caption: A typical multilayer OLED device structure showing the role of the HTL.

Step-by-Step Fabrication Protocol:
  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use to enhance the work function and improve film adhesion.

  • Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal on a hotplate (e.g., 150 °C for 15 minutes) to remove residual water.

  • Hole Transport Layer (HTL): Inside a nitrogen-filled glovebox, spin-coat a solution of the this compound derivative (e.g., 10 mg/mL in chlorobenzene) onto the PEDOT:PSS layer. Anneal the film to remove the solvent (e.g., 90 °C for 30 minutes).

  • Emissive Layer (EML): Spin-coat the emissive layer, which typically consists of a host material doped with a fluorescent or phosphorescent emitter.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporation chamber. Deposit the ETL (e.g., TPBi), an electron injection layer (e.g., Lithium Fluoride, LiF), and the metal cathode (e.g., Aluminum, Al) sequentially under high vacuum (< 10⁻⁶ Torr).

  • Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Device Performance Characterization

Once fabricated, the device's performance must be rigorously tested.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter and a calibrated photodiode to measure the current density and luminance as a function of the applied voltage.

    • This data is used to determine the turn-on voltage (voltage at which luminance reaches 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W).

  • Electroluminescence (EL) Spectrum:

    • Use a spectrometer to measure the emission spectrum of the device at a constant operating voltage.

    • The spectrum is used to calculate the Commission Internationale de l'Éclairage (CIE) color coordinates, which define the emitted color.

  • External Quantum Efficiency (EQE):

    • The EQE, which is the ratio of photons emitted to electrons injected, is a critical measure of device efficiency. It is calculated from the luminance, current density, and EL spectrum.

Performance of Analogous Pyridine-Based OLEDs:

The following table summarizes the performance metrics achieved in published studies using functionalized pyridine derivatives as the hole-transporting material, providing a benchmark for expected results.[1][2][3]

Device RoleMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)Emitted Color
HTL 17,30022.49.0Yellow

Data is for a device using a bromophenyl-substituted pyrene-pyridine derivative as the HTL.[1][3]

Conclusion and Future Outlook

The this compound scaffold represents a promising platform for the development of high-performance OLED materials. The strategic inclusion of bromo and methoxy functional groups provides a robust method for tuning the material's electronic and physical properties to meet the stringent demands of modern OLED devices. By following the detailed protocols for synthesis, characterization, and device fabrication outlined in this guide, researchers can systematically explore the potential of this and related molecular structures.

Future work should focus on further derivatization to optimize charge transport, enhance thermal stability, and develop novel materials for advanced applications such as blue TADF emitters and stable phosphorescent hosts. The principles and methodologies presented here provide a solid foundation for these next-generation material development efforts.

References

Application Note & Protocols: Strategic Synthesis of Novel Ligands from 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthetic derivatization of 3-(3-bromo-4-methoxyphenyl)pyridine, a key building block for the development of novel ligands in medicinal chemistry and materials science. We present detailed, field-proven protocols for various palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Cyanation reactions. The causality behind experimental choices, mechanistic insights, and optimization strategies are discussed to empower researchers to successfully synthesize a diverse library of functionalized molecules.

Introduction: The Versatility of the this compound Scaffold

The this compound scaffold is a highly valuable starting material in synthetic chemistry. Its structure offers three key points for diversification: the bromine atom on the phenyl ring, which is primed for cross-coupling reactions; the pyridine ring, which can act as a ligand for metal centers; and the methoxy group, which can be modified or used to influence the electronic properties of the molecule. Bipyridine derivatives, in particular, are extensively used as fundamental components for biologically active molecules, ligands in transition-metal catalysis, and supramolecular structures.[1][2][3] The strategic functionalization of the aryl bromide is the most direct path to creating novel chemical entities with tailored properties for applications ranging from pharmaceutical drug discovery to the development of advanced organic materials.[4]

This guide focuses on the most robust and widely adopted methods for transforming the C-Br bond into new C-C, C-N, and C-CN bonds, thereby providing a roadmap for ligand synthesis.

Strategic Overview of Synthetic Transformations

The bromine atom on the phenyl ring serves as a versatile synthetic handle. The primary strategies for its functionalization involve transition metal-catalyzed cross-coupling reactions, which are renowned for their efficiency, selectivity, and broad functional group tolerance.[5][6][7][8]

Figure 1: Key synthetic routes from this compound.

Protocol I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

Principle & Rationale: The Suzuki-Miyaura reaction is arguably the most powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[9][10] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[11][12]

Detailed Experimental Protocol: Synthesis of 3-(4-methoxy-3-(thiophen-2-yl)phenyl)pyridine

Materials & Equipment:

  • This compound

  • Thiophen-2-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, Anhydrous

  • Water, Degassed

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Premixing (Optional but Recommended): In a separate vial, suspend Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous toluene. Stir for 10-15 minutes until a color change is observed, indicating catalyst activation.

  • Reaction Setup: Add the catalyst premix to the Schlenk flask containing the reagents.

  • Solvent Addition: Add anhydrous toluene and degassed water to the flask to create a 10:1 toluene/water mixture (final substrate concentration ~0.1 M). The use of water can sometimes accelerate the transmetalation step.[13]

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl ligand.

Mechanistic Workflow

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[9][13][14]

Suzuki_Workflow cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-Br(L)₂ Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal Ar-Pd(II)-Ar'(L)₂ Transmetalation Complex OxAdd->Transmetal Ar'-B(OH)₂ Base Transmetal->Pd0 Ar-Ar' (Reductive Elimination) Product Final Biaryl Product (Ar-Ar') Transmetal->Product Start This compound (Ar-Br) Start->OxAdd Boronic Thiophen-2-ylboronic acid (Ar'-B(OH)₂) Boronic->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

Principle & Rationale: The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enyne systems.[15][16] These structures are important in materials science and as precursors for more complex heterocyclic ligands. The reaction is typically co-catalyzed by palladium and copper(I) salts.[17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. Modern protocols have been developed that are copper-free, which can be advantageous for avoiding difficult-to-remove metal impurities.[18][19]

Detailed Experimental Protocol: Synthesis of 3-(4-methoxy-3-(phenylethynyl)phenyl)pyridine

Materials & Equipment:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), Anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF followed by the amine base (e.g., TEA, 2.0 eq). The amine acts as both the base and, in many cases, the solvent.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirred mixture.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.[16]

  • Monitoring: Monitor the reaction by TLC. A precipitate of the amine hydrobromide salt will typically form as the reaction proceeds.

  • Work-up: Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the salts and catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol III: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

Principle & Rationale: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[4][20][21] It has largely replaced harsher classical methods like the Ullmann condensation for N-arylation.[20] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. The success of this reaction is highly dependent on the choice of phosphine ligand, which must be sufficiently bulky and electron-rich to promote the reductive elimination step, which is often rate-limiting.[21]

Detailed Experimental Protocol: Synthesis of N-benzyl-1-(4-methoxy-3-(pyridin-3-yl)phenyl)amine

Materials & Equipment:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, Anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Vessel Preparation: In a glovebox or under a robust stream of inert gas, charge a Schlenk flask with Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Remove the flask from the glovebox. Add this compound (1.0 eq) followed by anhydrous toluene.

  • Nucleophile Addition: Add benzylamine (1.2 eq) via syringe.

  • Reaction Execution: Seal the flask and heat to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction mixture typically turns dark.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a plug of silica gel, eluting with ethyl acetate to remove baseline palladium residues. Concentrate the filtrate.

  • Purification: The crude material can be further purified by column chromatography or recrystallization.

Buchwald_Workflow cluster_prep Vessel Preparation (Inert) Catalyst Pd₂(dba)₃ + Xantphos Solvent Add Toluene Catalyst->Solvent Base NaOtBu Base->Solvent Reagents Ar-Br + Amine (R₂NH) Reagents->Solvent Heat Heat (100-110 °C) Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Workup Cool & Filter Monitor->Workup Purify Column Chromatography Workup->Purify Product Final Aryl Amine Product Purify->Product

Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination.

Protocol IV: Copper-Catalyzed Cyanation

Principle & Rationale: The introduction of a nitrile (-CN) group onto an aromatic ring is a valuable transformation, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. While palladium-catalyzed cyanations are common, the classic Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) is a robust and often more cost-effective alternative.[22] Modern protocols have improved upon the harsh conditions of the original reaction, often using ligands and alternative cyanide sources to facilitate the transformation under milder conditions.[23][24][25] A domino halide exchange-cyanation can be particularly effective for aryl bromides.[24][25]

Detailed Experimental Protocol: Synthesis of 5-(pyridin-3-yl)-2-methoxybenzonitrile

Materials & Equipment:

  • This compound

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Toluene, Anhydrous

  • Standard Schlenk line and glassware, with appropriate safety measures for handling cyanides.

Procedure: SAFETY NOTE: All operations involving sodium cyanide must be performed in a certified chemical fume hood. An aqueous solution of ferrous sulfate and sodium hydroxide should be prepared for quenching any cyanide spills and glassware.

  • Vessel Preparation: To a Schlenk flask, add CuI (0.10 eq), KI (0.20 eq), and NaCN (1.2 eq).

  • Reagent Addition: Add this compound (1.0 eq), anhydrous toluene, and N,N'-dimethylethylenediamine (1.0 eq).

  • Reaction Execution: Seal the flask and heat to 110 °C with vigorous stirring for 24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding an aqueous solution of sodium hypochlorite (bleach) or the ferrous sulfate/NaOH mixture to destroy any excess cyanide. After stirring for 1 hour, dilute with ethyl acetate and filter through Celite®.

  • Purification: Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Summary of Synthetic Strategies

Reaction TypeBond FormedTypical Catalyst SystemTypical BaseKey Advantages & Considerations
Suzuki-Miyaura C(sp²)–C(sp²)Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand (e.g., SPhos, RuPhos)K₃PO₄, K₂CO₃, Cs₂CO₃Excellent functional group tolerance; boronic acids are generally stable.[9]
Sonogashira C(sp²)–C(sp)Pd(PPh₃)₂Cl₂ / CuITEA, DIPADirect route to alkynyl compounds; requires terminal alkyne.[15][17]
Buchwald-Hartwig C(sp²)–NPd₂(dba)₃ or Pd(OAc)₂ + Bulky Phosphine Ligand (e.g., Xantphos, BINAP)NaOtBu, LHMDSBroad scope for amines; requires strong base and strictly inert conditions.[20][26]
Copper-Catalyzed Cyanation C(sp²)–CNCuI or CuCNNone (or added ligand)Cost-effective; use of highly toxic cyanide sources requires extreme care.[24][25]
Ullmann Condensation C–N, C–O, C–SStoichiometric or catalytic CopperK₂CO₃, Cs₂CO₃Classic method, often requires higher temperatures than Pd-catalyzed routes.[27][28]
Stille Coupling C(sp²)–C(sp²)Pd(PPh₃)₄NoneOrganotin reagents are stable but highly toxic; difficult to remove byproducts.[29][30][31][32]

References

Application Note & Protocols: Strategic Functionalization of the Pyridine Ring in 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs. Its functionalization allows for the precise tuning of molecular properties critical for drug efficacy and safety. This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the pyridine ring in 3-(3-Bromo-4-methoxyphenyl)pyridine, a bi-aryl structure with distinct reactive sites. We will explore advanced synthetic strategies, moving beyond textbook examples to provide field-proven insights into reaction design, mechanism, and execution. The protocols herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic endeavors.

Strategic Overview: Understanding the Target Molecule

The subject of our study, this compound, presents a fascinating challenge. It contains two distinct aromatic rings: a π-deficient pyridine ring and a π-rich bromomethoxy-substituted phenyl ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated or coordinate to Lewis acids, further reducing its reactivity. Conversely, the nitrogen atom activates the C2, C4, and C6 positions for nucleophilic and organometallic functionalization.

Our primary focus is the selective modification of the pyridine C-H bonds. The existing substituent at C3 directs our attention to the remaining C2, C4, C5, and C6 positions. The C2 and C6 positions are sterically and electronically distinct from the C4 and C5 positions, providing opportunities for regioselective transformations.

G cluster_molecule This compound cluster_strategies Functionalization Strategies cluster_outcomes Primary Functionalized Intermediates Molecule Start: this compound C2 C2-Position (ortho to N) Molecule->C2 C4 C4-Position (para to N) Molecule->C4 C6 C6-Position (ortho to N) Molecule->C6 C5 C5-Position (meta to N) Molecule->C5 DoM Directed ortho-Metalation (DoM) - Deprotonation C2->DoM Highly Favored Minisci Radical Functionalization (Minisci-type) C4->Minisci Favored C6->DoM Possible EAS Electrophilic Aromatic Substitution (EAS) - N-Oxide Activation C5->EAS Challenging but Possible C2_Func C2-Functionalized Pyridine (e.g., C2-Iodo, C2-Boryl) DoM->C2_Func C4_Func C4-Functionalized Pyridine (e.g., C4-Alkyl) Minisci->C4_Func C5_Func C5-Functionalized Pyridine (e.g., C5-Nitro) EAS->C5_Func

Figure 1: Strategic roadmap for the regioselective functionalization of the pyridine ring.

C2-Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-metalation is arguably the most powerful and reliable strategy for functionalizing the C2 position of a pyridine ring. The pyridine nitrogen acts as an intrinsic directing metalation group (DMG), coordinating to a lithium base and directing deprotonation to the adjacent C2 position.

Causality Behind the Protocol:

  • Base Selection: Strong alkyl lithium bases like n-BuLi or sec-BuLi are required for deprotonation. However, they can also act as nucleophiles, adding to the C2 position. Using a hindered amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) minimizes this competing nucleophilic addition.

  • Solvent and Additives: Tetrahydrofuran (THF) is the standard solvent. The addition of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) is crucial when using alkyllithiums, as it breaks down the base's aggregates, increasing its basicity and reactivity.

  • Temperature Control: These reactions are performed at low temperatures (-78 °C) to control the highly exothermic deprotonation and prevent side reactions. The subsequent electrophilic quench is also performed at low temperature to ensure high fidelity.

Protocol 2.1: C2-Iodination via DoM

This protocol yields a C2-iodo intermediate, which is an exceptionally versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared LDA (1.2 eq) in THF dropwise over 20 minutes. The solution may change color.

  • Deprotonation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench: Prepare a solution of iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ to consume excess iodine, followed by water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the C2-iodinated pyridine.

G Start This compound in Anhydrous THF Cool Cool to -78 °C Start->Cool Base Add LDA (1.2 eq) Stir for 1-2 h Cool->Base Anion Formation of C2-Lithiated Anion Base->Anion Quench Add I₂ Solution (1.5 eq) at -78 °C Anion->Quench Warm Warm to RT Stir for 2 h Quench->Warm Workup Aqueous Work-up (Na₂S₂O₃, H₂O, Brine) Warm->Workup Purify Column Chromatography Workup->Purify Product 2-Iodo-3-(3-bromo-4-methoxyphenyl)pyridine Purify->Product

Figure 2: Experimental workflow for C2-iodination via Directed ortho-Metalation.

C4/C6-Functionalization via Radical Reactions (Minisci-type)

The Minisci reaction is a powerful method for the C-H alkylation and acylation of electron-deficient heterocycles. The reaction proceeds by the generation of a nucleophilic radical, which preferentially adds to the protonated pyridine ring at the C2, C4, or C6 positions. For a 3-substituted pyridine, addition at C4 and C6 is often favored.

Causality Behind the Protocol:

  • Activation: The pyridine must be protonated to increase its electrophilicity and reactivity towards the incoming radical. Trifluoroacetic acid (TFA) is an excellent choice as it serves as both the acid and a solvent.

  • Radical Generation: A common method involves the oxidative decarboxylation of a carboxylic acid using a silver catalyst (AgNO₃) and a strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈).

  • Regioselectivity: The selectivity between C4 and C6 can be influenced by the steric bulk of both the pyridine substrate and the incoming radical. For the target molecule, C4 is less sterically hindered than C6, which is flanked by the C5-H and the bulky C3-aryl group. Therefore, C4-functionalization is generally expected to be the major product.

Protocol 3.1: C4-tert-Butylation (Minisci Reaction)

This protocol introduces a tert-butyl group, a common motif in pharmaceuticals for increasing metabolic stability and lipophilicity.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and pivalic acid (3.0 eq) in trifluoroacetic acid (TFA) (0.2 M).

  • Catalyst Addition: Add silver nitrate (AgNO₃) (0.1 eq).

  • Heating: Heat the mixture to 60-80 °C.

  • Oxidant Addition: Prepare a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2.5 eq) in a small amount of water. Add this solution portion-wise over 1 hour to the heated reaction mixture. Effervescence (CO₂ evolution) will be observed.

  • Reaction Monitoring: Stir the reaction at the same temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Cooling & Dilution: Cool the reaction to room temperature and carefully dilute with water.

  • Basification: Cool the mixture in an ice bath and slowly basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is ~8-9.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to separate the C4 and C6 isomers.

Downstream Functionalization: Palladium-Catalyzed Cross-Coupling

The introduction of a halide (e.g., Iodo or Bromo group) onto the pyridine ring via DoM opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions. These methods are staples in the pharmaceutical industry for constructing C-C and C-N bonds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. It is renowned for its operational simplicity and high functional group tolerance. The challenge with pyridine substrates can be the Lewis basicity of the nitrogen interfering with the catalyst; however, well-established ligand systems overcome this.

ParameterTypical Conditions for Pyridine SubstratesRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Provides an active Pd(0) species for the catalytic cycle.
Ligand SPhos, XPhos, PPh₃Electron-rich, bulky phosphine ligands stabilize the Pd center and promote reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for the transmetalation step. A strong, non-nucleophilic base is preferred.
Solvent Dioxane/H₂O, Toluene, DMFA polar aprotic solvent, often with water, is used to dissolve the base and boronic acid.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle, especially the reductive elimination step.
Protocol 4.1: Suzuki Coupling of 2-Iodo-Pyridine Intermediate

Step-by-Step Methodology:

  • Setup: To a vial or flask, add the 2-iodo-pyridine intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.

  • Solvent & Catalyst: Add the solvent (e.g., 1,4-dioxane/H₂O 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heating: Seal the vessel and heat the reaction to 90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, coupling an aryl halide with an amine. The choice of ligand is critical for achieving high yields with heteroaromatic substrates.

Protocol 4.2: Buchwald-Hartwig Amination of 2-Iodo-Pyridine Intermediate

Step-by-Step Methodology:

  • Setup: To an oven-dried vial, add the 2-iodo-pyridine intermediate (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon three times.

  • Reagent Addition: Add the amine (1.2 eq) and anhydrous toluene via syringe.

  • Heating: Heat the reaction mixture to 100 °C for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Functionalized Products Start 2-Iodo-Pyridine Intermediate Suzuki Suzuki Coupling + R-B(OH)₂ + Pd Catalyst / Base Start->Suzuki Buchwald Buchwald-Hartwig Amination + R₂NH + Pd Catalyst / Ligand / Base Start->Buchwald Sonogashira Sonogashira Coupling + Terminal Alkyne + Pd/Cu Catalysts / Base Start->Sonogashira Product_Suzuki C2-Aryl/Heteroaryl Product Suzuki->Product_Suzuki Product_Buchwald C2-Amino Product Buchwald->Product_Buchwald Product_Sonogashira C2-Alkynyl Product Sonogashira->Product_Sonogashira

Application Note: A Scalable Protocol for the Synthesis of 3-(3-Bromo-4-methoxyphenyl)pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Bromo-4-methoxyphenyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds, making a reliable and scalable synthesis protocol essential for drug discovery and development programs. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, with a focus on scalability and process safety. The presented methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2]

The Suzuki-Miyaura coupling offers several advantages for large-scale synthesis, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][3] This protocol has been designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure both high yield and purity of the final product.

Synthetic Strategy: The Suzuki-Miyaura Approach

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromopyridine and (3-bromo-4-methoxyphenyl)boronic acid. While other cross-coupling reactions like the Negishi coupling are viable alternatives for C-C bond formation, the Suzuki-Miyaura reaction was selected for its operational simplicity, the lower toxicity and environmental impact of its boron-based reagents compared to organozinc compounds, and its proven track record in industrial applications.[1][4]

The choice of coupling partners is strategic. 3-Bromopyridine serves as the halide partner, and (3-bromo-4-methoxyphenyl)boronic acid provides the arylating fragment. This specific disconnection allows for the late-stage introduction of the pyridine moiety, a common strategy in medicinal chemistry.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R¹-X Aryl-Pd(II)-X R¹-Pd(II)L₂-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R²-B(OR)₂ Base Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The overall experimental workflow is designed for efficiency and scalability, incorporating in-process controls and a streamlined workup procedure.

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Reagents Charge Reactor with: - 3-Bromopyridine - (3-Bromo-4-methoxyphenyl)boronic acid - Solvent (e.g., Dioxane/Water) - Base (e.g., K₂CO₃) Inerting Inert Atmosphere (Nitrogen or Argon) Reagents->Inerting Catalyst Add Pd Catalyst and Ligand Inerting->Catalyst Heating Heat to Reaction Temperature (e.g., 90°C) Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, HPLC, or GC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Aqueous Quench Cooling->Quenching Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry over Na₂SO₄ or MgSO₄ Washing->Drying Filtration Filter and Concentrate Drying->Filtration Purification Purify by Column Chromatography or Recrystallization Filtration->Purification Characterization Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point Purification->Characterization Purity Determine Purity (HPLC) Characterization->Purity

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 10-20 grams and can be adapted for larger scales with appropriate engineering controls.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
3-Bromopyridine99%Sigma-Aldrich
(3-Bromo-4-methoxyphenyl)boronic acid97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Deionized WaterHigh PurityIn-house
Celite®---Sigma-Aldrich
Round-bottom flask with reflux condenser---Standard laboratory glassware
Magnetic stirrer with heating mantle---Standard laboratory equipment
Rotary evaporator---Standard laboratory equipment
Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-bromopyridine (10.0 g, 63.3 mmol, 1.0 equiv), (3-bromo-4-methoxyphenyl)boronic acid (17.2 g, 69.6 mmol, 1.1 equiv), and potassium carbonate (26.2 g, 190 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add 1,4-dioxane (180 mL) and deionized water (60 mL) to the flask. Stir the mixture to form a suspension.

  • Catalyst Addition and Reaction:

    • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (2.2 g, 1.9 mmol, 0.03 equiv).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Characterization Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • Yield: 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 2.4 Hz, 1H), 8.58 (dd, J = 4.8, 1.6 Hz, 1H), 7.82 (dt, J = 8.0, 2.0 Hz, 1H), 7.70 (d, J = 2.4 Hz, 1H), 7.42 (dd, J = 8.4, 2.4 Hz, 1H), 7.35 (dd, J = 8.0, 4.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.4, 150.2, 147.8, 136.2, 135.4, 133.2, 131.9, 129.6, 123.8, 112.9, 111.8, 56.4.

  • Mass Spectrometry (ESI): m/z 264.0, 266.0 [M+H]⁺ (consistent with the presence of one bromine atom).

Scaling-Up Considerations and Safety

Process Safety
  • Exothermicity: While Suzuki-Miyaura reactions are generally considered to have manageable exotherms at the lab scale, thermal runaway can be a significant hazard upon scale-up.[5][6] It is crucial to perform a reaction calorimetry study to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before proceeding to a pilot plant or manufacturing scale.[6]

  • Reagent Handling:

    • Palladium catalysts, especially finely divided ones, can be pyrophoric. Handle them in an inert atmosphere.

    • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

    • Potassium carbonate is a mild base but can cause irritation. Avoid inhalation of dust and contact with skin and eyes.

Process Optimization for Scale-Up
  • Catalyst Loading: The catalyst loading (3 mol% in this protocol) can often be reduced on a larger scale to minimize cost and residual palladium in the final product.[7] Optimization studies may show that catalyst loading can be lowered to 0.5-1 mol% without significantly impacting the reaction time or yield.

  • Solvent Selection: While 1,4-dioxane is effective, its toxicological profile makes it less desirable for large-scale production.[8] Alternative, greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems should be investigated.[1][8][9]

  • Base Selection: The choice of base can influence the reaction rate and impurity profile. While potassium carbonate is effective and inexpensive, other inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial for challenging couplings.[1][10]

  • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to strict regulatory limits.[3] After the reaction, the product stream can be treated with a palladium scavenger, such as activated carbon, silica-based scavengers, or aqueous solutions of sodium bisulfite, to reduce palladium levels to acceptable limits.[7]

Conclusion

This application note provides a robust and well-characterized protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure, along with the discussion on scaling-up considerations and safety, offers a comprehensive guide for researchers in both academic and industrial settings. The inherent versatility of the Suzuki-Miyaura reaction allows for the adaptation of this protocol to synthesize a wide array of substituted biaryl compounds, further highlighting its importance in modern organic synthesis.

References

Application Note: Strategic Deployment of 3-(3-Bromo-4-methoxyphenyl)pyridine in Fragment-Based Drug Discovery for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening libraries of small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher binding efficiency.[2][4] These initial fragment hits, though typically exhibiting weak affinity (in the high micromolar to millimolar range), provide high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[4][5]

This application note provides a detailed guide to the use of a specific, strategically designed fragment, 3-(3-Bromo-4-methoxyphenyl)pyridine , in a hypothetical FBDD campaign targeting p38 Mitogen-Activated Protein (MAP) Kinase , a key regulator of inflammatory responses and a validated therapeutic target.[1][6][7] We will explore the rationale behind the fragment's design, its synthesis, and a comprehensive workflow for its screening and validation using state-of-the-art biophysical techniques.

The choice of this compound is deliberate. The pyridine core is a well-established hinge-binding motif for many kinase inhibitors.[1][7][8] The bromine atom serves a dual purpose: it can form favorable halogen bonds and, critically, acts as an anomalous scatterer, greatly facilitating the determination of its binding mode via X-ray crystallography.[9][10] The methoxyphenyl group provides a vector for exploring nearby hydrophobic pockets and for future chemical elaboration.[11][12]

Physicochemical Properties of the Fragment

A successful fragment must possess specific physicochemical properties to ensure solubility, promiscuity, and developability. This compound is designed to be compliant with the widely accepted "Rule of Three" (Ro3).[13][14]

PropertyValue (Calculated/Predicted)Ro3 ComplianceRationale
Molecular Weight (MW)264.12 g/mol Yes (< 300 Da)Ensures efficient exploration of chemical space.
cLogP2.85Yes (≤ 3)Balances lipophilicity to aid solubility and minimize non-specific binding.
Hydrogen Bond Donors (HBD)0Yes (≤ 3)Reduces potential for poor permeability.
Hydrogen Bond Acceptors (HBA)2 (Pyridine N, Methoxy O)Yes (≤ 3)Provides key interaction points for target binding.
Rotatable Bonds2Yes (≤ 3)Limits conformational complexity, aiding in predictable binding.
Polar Surface Area (PSA)22.1 ŲFavorable (≤ 60 Ų)Contributes to good cell permeability.

Synthesis Protocol: A Plausible Route via Suzuki Coupling

The synthesis of this compound can be achieved through various cross-coupling methodologies. A robust and widely applicable method is the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-pyridylboronic acid (1.2 eq), 1-bromo-3-iodo-2-methoxybenzene (1.0 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst: Add a 3:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) to the flask under an argon atmosphere.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

FBDD Workflow for Kinase Targeting

A successful FBDD campaign requires a multi-tiered, systematic approach to identify and validate fragment hits. Our workflow integrates highly sensitive biophysical methods with structural biology to provide a comprehensive understanding of fragment binding.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Lead Optimization A Fragment Library (incl. Target Fragment) B Primary Screen: Surface Plasmon Resonance (SPR) A->B ~2000 fragments C Initial Hits (Weak Binders) B->C Binding detected D Orthogonal Screen: Isothermal Titration Calorimetry (ITC) C->D Confirm binding E Thermodynamically Validated Hits D->E KD & ΔH measured F Structure Determination: X-ray Crystallography E->F Soaking/Co-crystallization G Fragment-Target Co-crystal Structure F->G Binding mode revealed H Structure-Guided Chemistry G->H Rational design I Potent Lead Compound H->I Iterative synthesis & testing p38_Pathway Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MKK MAPKKs (MKK3/6) Stress->MKK activate p38 p38 MAP Kinase MKK->p38 phosphorylate Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylate Response Inflammatory Response (Cytokine Production) Substrates->Response mediate Fragment This compound Fragment->p38 inhibit

References

Application Notes and Protocols for the Characterization of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Bromo-4-methoxyphenyl)pyridine is a substituted bi-aryl compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a bromo-methoxyphenyl group linked to a pyridine ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the pyridine and methoxy groups can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets. Given its potential as a key intermediate or active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality.

This comprehensive guide provides a suite of analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust analytical control strategy for this compound. The protocols are grounded in fundamental scientific principles and validated against industry best practices to ensure data integrity and trustworthiness.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and for predicting its behavior in various formulation and biological systems.

PropertyValueSource
Chemical Name This compound
CAS Number 914349-55-6
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol [1]
Physical Form Solid
Boiling Point 353.5 ± 32.0 °C at 760 mmHg
InChI Key KTVXJHMMCXLBSH-UHFFFAOYSA-N

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying its concentration in various matrices. The choice of a reverse-phase method is logical given the compound's aromatic and moderately hydrophobic nature.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic content. The addition of a small amount of acid, such as formic acid, is crucial for ensuring good peak shape for the basic pyridine moiety by suppressing the interaction of the nitrogen lone pair with residual silanols on the silica support. This approach is standard for the analysis of pyridine-containing compounds.[2] UV detection is selected due to the presence of chromophoric aromatic rings in the molecule.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in Diluent) Inject Inject Sample SamplePrep->Inject MobilePhaseA Mobile Phase A (e.g., 0.1% Formic Acid in Water) HPLC Equilibrate HPLC System with Initial Mobile Phase Conditions MobilePhaseA->HPLC MobilePhaseB Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) MobilePhaseB->HPLC HPLC->Inject Column Chromatographic Separation on C18 Column Inject->Column Detect UV Detection (e.g., at 254 nm) Column->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity (%) or Concentration Integrate->Calculate

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (ACS grade).

  • Ultrapure water.

  • This compound reference standard and sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Analysis:

    • Inject the diluent (blank), followed by the standard and sample solutions.

    • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor at the detection wavelength.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected spectrum would show distinct signals for the protons on the pyridine and the phenyl rings, as well as a singlet for the methoxy group protons. ¹³C NMR provides information on the number and types of carbon atoms. The chemical shifts will be influenced by the electronegativity of the attached bromine, oxygen, and nitrogen atoms. Data from related compounds, such as 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, can be used to predict the approximate chemical shifts.[3]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) for more complex structural assignments if needed.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • A singlet for the methoxy protons (~3.9 ppm).

  • Aromatic protons on the phenyl and pyridine rings in the range of 6.9-8.7 ppm. The exact splitting patterns will depend on the coupling between adjacent protons.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • A signal for the methoxy carbon (~56 ppm).

  • Signals for the aromatic carbons in the range of 110-160 ppm. The carbon attached to the bromine will be at a lower field than a typical aromatic carbon.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the elemental composition and fragmentation pattern of the molecule.

Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the compound by providing a highly accurate mass measurement. The presence of bromine will be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Observe the isotopic pattern to confirm the presence of one bromine atom.

Expected Mass Spectrum:

  • [M+H]⁺ peak for C₁₂H₁₁BrNO⁺ at m/z 263.9995.

  • An isotopic peak at m/z 265.9974 corresponding to the ⁸¹Br isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale: The FTIR spectrum will show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds within the molecule. The presence of the aromatic rings and the methoxy group can be confirmed. Analysis of the fingerprint region can also be used for identification by comparison to a reference spectrum. The C-Br stretching vibration is expected in the lower frequency region of the spectrum. The analysis of brominated aromatic compounds by FTIR is a well-established technique.[4][5]

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (methoxy)
1600-1450Aromatic C=C and C=N stretching
1250-1000C-O stretching (ether)
Below 800C-Br stretch and aromatic C-H bending

Structural Elucidation and Solid-State Characterization

For definitive proof of structure and to understand the solid-state properties, X-ray crystallography can be employed.

Single-Crystal X-ray Diffraction

Rationale: This technique provides the absolute three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural confirmation. While a crystal structure for the title compound is not readily available in public databases, related structures have been reported, demonstrating the feasibility of this analysis for similar compounds.[6][7]

Protocol:

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to obtain the final molecular structure and packing information.

Conclusion

The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic methods is essential for confirming the identity, purity, and structure of this important chemical entity. The logical application of these techniques, as detailed in the provided workflows and protocols, will ensure the generation of high-quality, reliable data, which is critical for decision-making in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this key biaryl intermediate. Given its prevalence in synthetic schemes, often arising from Suzuki-Miyaura cross-coupling reactions, its purification is a critical step that is frequently non-trivial.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is almost entirely dictated by the synthetic route. Assuming a standard Suzuki-Miyaura coupling between a pyridine-containing boronic acid/ester and a bromo-anisole derivative (or vice versa), you should anticipate the following species:

  • Unreacted Starting Materials: 3-Bromopyridine and 3-bromo-4-methoxyphenylboronic acid (or their synthetic equivalents).

  • Homocoupled Byproducts: Symmetrical biaryls resulting from the coupling of two molecules of the boronic acid partner or two molecules of the aryl bromide. Homocoupling of boronic acids is often exacerbated by the presence of oxygen.[2]

  • Protodeboronation Product: The boronic acid can be cleaved, replacing the C-B bond with a C-H bond. This is a common side reaction, particularly with heteroaryl boronic acids.[3]

  • Dehalogenated Starting Material: The aryl bromide can be reduced, replacing the C-Br bond with a C-H bond.

  • Catalyst Residues: Residual palladium from the catalyst is a critical impurity to remove, especially for pharmaceutical applications.[4]

Q2: Why is removing the palladium catalyst so difficult for this specific molecule?

A2: The challenge stems from the structure of this compound itself. The basic nitrogen atom on the pyridine ring can act as a strong ligand, coordinating with the palladium catalyst.[4] This forms a soluble metal-organic complex that is not easily removed by simple filtration or standard aqueous washes, often leading to co-elution during chromatography.

Q3: Should I start with column chromatography or recrystallization for purification?

A3: Your initial choice depends on the purity of the crude material.

  • For crude material >90% pure with minor, non-polar impurities: Recrystallization is an excellent, scalable choice.

  • For complex mixtures with multiple byproducts of similar polarity to the product: Flash column chromatography is necessary to isolate the desired compound.[5]

A good practice is to always run a thin-layer chromatography (TLC) analysis of your crude product to visualize the number and separation of impurities before committing to a purification strategy.

Q4: How do I select an appropriate solvent system for column chromatography?

A4: The key is to find a solvent system that provides a good retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[6] For pyridine derivatives, a common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[6] Due to the basicity of the pyridine nitrogen, peak tailing can be an issue on standard silica gel.[3] Adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape by competing for the acidic silanol sites on the silica surface.[6]

Q5: My product is "oiling out" instead of forming crystals during recrystallization. What's happening and how do I fix it?

A5: "Oiling out" occurs when the solubility of your compound is exceeded at a temperature that is above its melting point, causing it to separate as a liquid instead of a solid.[7] This is common with compounds that have moderate melting points or when the solution cools too rapidly.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil fully redissolves, then add a small amount of the "good" solvent (the one it's more soluble in) to prevent premature saturation. Allow it to cool much more slowly.

  • Solution 2: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a single, pure seed crystal of the product.[7]

Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Issue Possible Cause(s) Suggested Solutions & Rationale
High Residual Palladium Strong coordination of the pyridine nitrogen with palladium, forming soluble complexes.[4]Primary: Use a palladium scavenger. Thiol-functionalized silica or polystyrene resins have a high affinity for palladium and can effectively remove it.[8] The solid support allows for easy removal by filtration. Secondary: Treat the solution with activated carbon.[4][9] This is a cost-effective but less specific method that may lead to some product loss.
Co-elution of Impurities The homocoupled byproduct or a starting material has a very similar polarity to the desired product.Optimize Eluent: Perform a detailed TLC study with various solvent ratios. A shallower gradient or isocratic elution may improve separation. Dry Loading: If the crude product has poor solubility in the eluent, it can cause band broadening. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[3]
Significant Peak Tailing The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica gel surface.[6]Modify Mobile Phase: Add 0.1-1% triethylamine to your eluent to block the acidic sites on the silica.[6] Use Neutralized Media: Employ neutralized silica gel or switch to a different stationary phase like alumina.[3]
Low Yield After Recrystallization The chosen solvent is not ideal (too soluble when cold), or too much solvent was used. Premature crystallization occurred during a hot filtration step.Solvent Screening: Test solubility in various solvents to find one where the compound is sparingly soluble at room temperature but very soluble when hot.[10] Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Pre-heat Apparatus: If performing a hot filtration to remove insolubles, ensure the funnel and receiving flask are pre-heated to prevent the product from crashing out. You can obtain a second crop of crystals by concentrating the mother liquor.[7]
Visualized Workflows & Protocols
Workflow 1: Initial Purification Strategy Selection

This diagram outlines the decision-making process for choosing a primary purification method.

G cluster_0 Start: Crude Product Analysis cluster_1 Purification Path cluster_2 Final Analysis start Obtain Crude Product tlc Analyze by TLC/¹H NMR start->tlc purity_check Purity > 90%? Single major spot? tlc->purity_check recrystallize Proceed with Recrystallization purity_check->recrystallize Yes chromatography Proceed with Column Chromatography purity_check->chromatography No final_analysis Analyze Final Product (NMR, LCMS, ICP-MS for Pd) recrystallize->final_analysis chromatography->final_analysis

Caption: Decision tree for selecting a purification method.

Protocol 1: Palladium Removal with a Thiol-Based Scavenger Resin

This protocol is highly effective for removing residual palladium that is complexed with the product.

  • Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene) at a concentration of approximately 50-100 mg/mL.

  • Add Scavenger Resin: Add a thiol-functionalized scavenger resin (e.g., SiliaMetS Thiol) to the solution. A typical loading is 3-5 equivalents relative to the theoretical amount of palladium catalyst used in the reaction.

  • Stir Mixture: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-18 hours. The optimal time and temperature should be determined by monitoring the removal of palladium (if analytical tools are available) or by empirical testing.

  • Filter the Resin: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid-supported scavenger resin.[11]

  • Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the product with significantly reduced palladium content.

  • Analysis (Recommended): If possible, quantify the remaining palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specifications.[4]

Workflow 2: Troubleshooting Column Chromatography

This diagram illustrates a logical flow for diagnosing and solving common chromatography issues.

G cluster_0 Problem Identification cluster_1 Diagnosis & Solution start Run Column observe Analyze Fractions by TLC start->observe issue Issue Observed? observe->issue tailing Peak Tailing? issue->tailing Yes success Pure Product issue->success No coelution Co-elution? tailing->coelution No add_tea Add 0.5% Triethylamine to Eluent tailing->add_tea Yes adjust_gradient Use Shallower Gradient or Isocratic Elution coelution->adjust_gradient Yes coelution->success No add_tea->success adjust_gradient->success

Caption: Workflow for troubleshooting column chromatography.

Protocol 2: High-Purity Recrystallization

This protocol provides a systematic approach to purifying the solid product.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate amount of solvent at room temperature but should dissolve the compound readily upon heating. The goal is to find a solvent or solvent pair in which the product is highly soluble when hot but poorly soluble when cold.[10]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring (e.g., on a hot plate). Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (a spatula tip). Swirl and bring back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or insolubles are present): Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal or other solid impurities.[7]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

Technical Support Center: Suzuki Coupling of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-(3-bromo-4-methoxyphenyl)pyridine. This guide is designed to provide in-depth troubleshooting advice, address frequently asked questions, and offer optimized protocols to help you navigate the complexities of this specific transformation. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experimental success.

Section 1: Troubleshooting Guide - Common Side Reactions & Low Yield

This section addresses the most common issues encountered during the Suzuki coupling of this compound, providing a clear rationale for why they occur and actionable steps to mitigate them.

Issue 1: Low or No Yield of the Desired Product

Q: My Suzuki coupling reaction is giving a very low yield or failing completely. What are the initial checks I should perform?

A: Low yields in Suzuki couplings can often be traced back to several key factors. A systematic check of your reagents and reaction setup is the first step.[1]

  • Why it happens:

    • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Similarly, phosphine ligands are prone to oxidation.[1] The pyridine nitrogen in your substrate can also coordinate to the palladium center, leading to catalyst inhibition.[2]

    • Reagent Quality: Boronic acids and their derivatives can degrade over time, especially if they are electron-deficient.[1] The stability of your boronic acid partner is a critical factor.

    • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1]

    • Solvent and Base Purity: The presence of water and oxygen in your solvent can deactivate the catalyst. The purity of your base is also essential for the reaction to proceed efficiently.[1]

  • How to fix it:

    • Ensure an Inert Atmosphere: Rigorously degas your solvent by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[3] Assemble your reaction under a positive pressure of inert gas.

    • Use Fresh Reagents: Use a fresh, high-purity palladium catalyst and ligand. Store them correctly under an inert atmosphere.[1] If you suspect your boronic acid has degraded, use a freshly opened bottle or purify the existing stock.

    • Optimize Catalyst and Ligand: For heteroaromatic substrates like yours, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which can promote the desired reaction and prevent catalyst inhibition.[4][5]

    • Screen Solvents and Bases: The choice of solvent and base is highly interdependent.[2] An initial screening of different combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in toluene/water) can help identify the optimal conditions for your specific coupling partners.[3][6]

Issue 2: Significant Formation of Homocoupling Product (Biaryl of Boronic Acid)

Q: I am observing a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?

A: The formation of a biaryl product from two molecules of your boronic acid is a common side reaction that consumes your nucleophile and reduces the yield of the desired cross-coupled product.[1]

  • Why it happens:

    • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen. Oxygen can facilitate a palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][7][8]

    • Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) can sometimes proceed through a pathway that involves the homocoupling of two boronic acid molecules.[9]

  • How to fix it:

    • Rigorous Degassing: As with low yield issues, ensuring a strictly anaerobic environment is the most critical step to prevent homocoupling.[1][8]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes bypass the initial reduction step that may lead to homocoupling.[5]

    • Control Reagent Stoichiometry: Using a slight excess of the aryl bromide (your this compound) can sometimes help to favor the cross-coupling pathway over homocoupling.[10]

    • Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can maintain a low concentration of the boronic acid, thereby minimizing the rate of homocoupling.[11]

Issue 3: Dehalogenation of the Starting Material

Q: My analysis shows a significant amount of 4-methoxy-3-phenylpyridine, the dehalogenated version of my starting material. What is causing this reduction?

A: Dehalogenation is a side reaction where the aryl bromide is reduced, replacing the bromine atom with a hydrogen atom.[3][12] This consumes your starting material and lowers the yield of the desired product.

  • Why it happens:

    • Formation of Palladium-Hydride Species: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or trace amounts of water.[3] This Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[9]

    • Substrate Susceptibility: N-heterocyclic halides, such as your pyridyl bromide, can be more prone to dehalogenation.[3] The reactivity order for dehalogenation is generally I > Br > Cl.[3][13]

  • How to fix it:

    • Choice of Base: Avoid bases that can act as hydride donors. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic amine bases or alkoxides when dehalogenation is an issue.[3]

    • Solvent Selection: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid alcoholic solvents if dehalogenation is observed.[9]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) can often accelerate the desired cross-coupling relative to the dehalogenation pathway.[4]

    • Lower Reaction Temperature: High temperatures can promote dehalogenation.[12] If the reaction is proceeding, try running it at a lower temperature for a longer period.

Issue 4: Protodeborylation of the Boronic Acid

Q: I am seeing a byproduct that corresponds to the protonated version of my boronic acid coupling partner. What is protodeborylation and how can I minimize it?

A: Protodeborylation is a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[14][15] This is a major side reaction that consumes your nucleophile.

  • Why it happens:

    • pH-Dependent Hydrolysis: Protodeborylation can occur through both acid- and base-catalyzed mechanisms.[14][16] The presence of water and certain bases can accelerate this process.

    • Substrate Structure: Electron-deficient and heteroaromatic boronic acids are particularly susceptible to protodeborylation.[15]

  • How to fix it:

    • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][17] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeborylation.[11]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeborylation is severe, switching to strictly anhydrous conditions with a suitable base (e.g., KF) can be beneficial.[18]

    • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeborylation.[1] Monitor the reaction closely and stop it once the starting material is consumed.

    • Choice of Base: The base is critical. A weaker base or a fluoride source like CsF or KF can sometimes be effective in promoting the coupling while minimizing protodeborylation.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for coupling with a pyridyl bromide like this compound?

A1: While traditional catalysts like Pd(PPh₃)₄ can be effective, couplings involving heteroaryl halides often benefit from more advanced catalytic systems.[10] Catalysts incorporating bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often superior.[4] Pre-formed catalysts like SPhos Pd G3 or XPhos Pd G3 are also excellent choices as they are air- and moisture-stable and generate the active Pd(0) species efficiently.[19]

Q2: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A2: The base plays multiple crucial roles in the Suzuki-Miyaura reaction.[20][21] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[18][22] The choice of base can significantly impact the reaction outcome.

  • K₂CO₃ and Na₂CO₃: These are common, moderately strong bases often used in aqueous solvent mixtures. They are a good starting point for many Suzuki couplings.[23]

  • K₃PO₄: A stronger base that is often effective in more challenging couplings, including those with aryl chlorides or sterically hindered substrates. It is typically used in aprotic organic solvents like toluene or dioxane, often with a small amount of water.[3]

  • Cs₂CO₃ and CsF: Cesium bases are highly effective, particularly for difficult couplings or when milder conditions are required. CsF can be particularly useful in minimizing protodeborylation.[24]

Q3: Can I run this reaction open to the air?

A3: It is strongly discouraged. The catalytic cycle relies on a Pd(0) species, which is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and reaction failure.[1] While some modern pre-catalysts show enhanced air stability, best practice dictates that the reaction should always be set up and run under an inert atmosphere (e.g., nitrogen or argon).[9]

Q4: How do I monitor the progress of my reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12] This will allow you to track the consumption of your starting materials and the formation of the product, helping you to determine the optimal reaction time and avoid prolonged heating that can lead to side reactions.

Section 3: Visualizing the Reaction Pathways

To better understand the desired reaction and potential pitfalls, the following diagrams illustrate the main catalytic cycle and the competing side reaction pathways.

Suzuki_Cycle cluster_main Desired Suzuki Coupling Pathway cluster_side Competing Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition) Pd0->OA_complex Transmetalation_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation) OA_complex->Transmetalation_complex Dehalogenation Ar-H (Dehalogenation) OA_complex->Dehalogenation [Pd-H] species Transmetalation_complex->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) Transmetalation_complex->Product Reductive Elimination ArBr 3-(3-Bromo-4-methoxy phenyl)pyridine (Ar-Br) ArBr->Pd0 Oxidative Addition ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->OA_complex Transmetalation Homocoupling Ar'-Ar' (Homocoupling) ArBOH2->Homocoupling O₂, Pd(II) Protodeborylation Ar'-H (Protodeborylation) ArBOH2->Protodeborylation H₂O, Base/Acid

Caption: The Suzuki coupling cycle and major side reactions.

Section 4: Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound.

Protocol 1: General Procedure with a Buchwald Ligand

This protocol is a robust starting point for many heteroaryl couplings.

Parameter Value/Reagent
Aryl Bromide This compound (1.0 mmol)
Boronic Acid Arylboronic Acid (1.2 mmol)
Catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
Ligand SPhos (0.044 mmol, 4.4 mol%)
Base K₃PO₄ (2.0 mmol)
Solvent Toluene (5 mL) and Water (0.5 mL)
Temperature 80-100 °C
Atmosphere Nitrogen or Argon

Step-by-Step Methodology:

  • To a dry Schlenk flask or vial under an inert atmosphere, add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]

  • Add the degassed toluene and water.[3]

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mitigating Protodeborylation with a Boronic Ester

This protocol is designed for cases where the boronic acid partner is particularly unstable.

Parameter Value/Reagent
Aryl Bromide This compound (1.0 mmol)
Boronic Ester Arylboronic acid pinacol ester (1.2 mmol)
Catalyst Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
Base K₂CO₃ (3.0 mmol)
Solvent 1,4-Dioxane (8 mL) and Water (2 mL)
Temperature 90 °C
Atmosphere Nitrogen or Argon

Step-by-Step Methodology:

  • In a glovebox or under a strictly inert atmosphere, add the this compound, arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃ to a dry reaction vessel.

  • Add degassed 1,4-dioxane and water.

  • Seal the vessel and heat the mixture to 90 °C with stirring.

  • Monitor the reaction for completion.

  • Follow the workup and purification procedure outlined in Protocol 1.

Caption: Troubleshooting workflow for Suzuki coupling reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this key structural motif. We will delve into the most common and effective synthetic strategies, focusing on the Suzuki-Miyaura cross-coupling reaction, and provide practical, field-proven advice to help you overcome common experimental hurdles.

The core of this guide is a question-and-answer format, designed to address specific issues you may encounter. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.

Part 1: Core Synthesis Strategy & Frequently Asked Questions (FAQs)

The most reliable and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms the crucial carbon-carbon bond between the pyridine and phenyl rings.

The logical disconnection for this target suggests two primary coupling strategies:

  • Route A: Coupling of 3-pyridylboronic acid with 1,4-dibromo-2-methoxybenzene.

  • Route B: Coupling of 3-bromopyridine with (3-bromo-4-methoxyphenyl)boronic acid.

Route B is generally preferred as the oxidative addition of palladium to an electron-deficient pyridine ring (like 3-bromopyridine) is often more facile than the selective addition to one of two bromine atoms on the other coupling partner.

Q1: Which Palladium catalyst and ligand combination is best for this coupling?

Answer: The choice of catalyst and ligand is critical and depends on the reactivity of your substrates. For a standard Suzuki coupling involving an aryl bromide, several systems are effective. The goal is to balance reactivity with stability and cost.

  • For General Reliability: A combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is the standard approach.[2] Triphenylphosphine (PPh₃) is a classic choice, but often, more electron-rich and bulky phosphine ligands provide significantly better results, leading to higher yields and faster reaction times.[3]

  • For High Performance: Biarylphosphine ligands, such as XPhos, SPhos, or tBuXPhos, have become the gold standard for challenging couplings.[4][5] They promote fast oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction temperatures.

  • For Air-Stable Convenience: Pre-formed catalysts that incorporate both the palladium and the ligand (precatalysts) are highly recommended for reproducibility. PEPPSI-type precatalysts or those based on N-heterocyclic carbenes (NHCs) are excellent options.[1][6]

Table 1: Comparison of Common Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst System (Pd Source / Ligand)Typical Loading (mol%)AdvantagesConsiderations
Pd(PPh₃)₄2 - 5Commercially available, well-understood, inexpensive.Can be slow; may require higher temperatures; less effective for challenging substrates.
Pd(OAc)₂ / PPh₃1 - 3Flexible ratio of Pd to ligand; cost-effective.Requires in-situ reduction of Pd(II) to Pd(0); can be less active than other systems.
Pd₂(dba)₃ / XPhos0.5 - 2High reactivity, broad substrate scope, often allows for lower temperatures.[5]Higher cost of ligand.
[Pd(XPhos) G3]0.5 - 2Air-stable precatalyst, excellent reproducibility, high activity.Higher initial cost, but often cost-effective due to high efficiency.
Q2: What is the function of the base, and how do I select the right one?

Answer: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium center.[2]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a good starting point for most applications. Cesium carbonate (Cs₂CO₃) is more soluble and a stronger base, often providing better results in difficult couplings, albeit at a higher cost.

  • Phosphates (K₃PO₄): Potassium phosphate is another excellent choice, particularly effective in couplings that are sensitive to stronger bases or where boronic acid decomposition is a concern.[7]

  • Organic Bases (Amines): While sometimes used, organic bases like triethylamine (TEA) are generally less effective for activating the boronic acid in standard Suzuki reactions.[1]

For the synthesis of this compound, K₂CO₃ or K₃PO₄ are highly recommended as the initial choice.

Q3: What solvent system should I use?

Answer: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved). A mixture of an organic solvent and water is typical.

  • Common Solvents: Dioxane/Water, Toluene/Water, or DMF/Water are standard systems.[1]

  • Rationale: The organic solvent dissolves the aryl halide and the catalyst complex, while the water dissolves the inorganic base and helps form the active boronate species.

  • Recommendation: A 3:1 to 5:1 mixture of Dioxane:Water is an excellent and robust starting point for this reaction. Ensure the solvent is properly degassed before use to remove dissolved oxygen, which can lead to side reactions.[8]

Part 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section addresses the most common problems in a direct Q&A format.

Problem: My reaction yield is very low or I see no product formation.
  • Q: I've set up the reaction, but TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?

    A: This is often due to an inactive catalyst or issues with the reagents.

    • Possible Cause 1: Catalyst Inactivity. The active catalyst is a Pd(0) species. If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. More critically, the Pd(0) catalyst can be oxidized and deactivated by atmospheric oxygen.

      • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[4] Degas your solvent thoroughly by sparging with an inert gas or by using several freeze-pump-thaw cycles. Using a robust, air-stable precatalyst can also significantly improve reproducibility.[5]

    • Possible Cause 2: Boronic Acid Decomposition (Protodeborylation). Boronic acids can be unstable, especially at high temperatures or in the presence of certain reagents, leading to their conversion to the corresponding arene (Ar-H).[1]

      • Solution: Use the boronic acid as soon as possible after purchase or purification. Store it in a desiccator. In the reaction, use a milder base like K₃PO₄ and avoid excessively high temperatures if possible. Monitor the reaction and stop it once the starting material is consumed to prevent product degradation.[9]

    • Possible Cause 3: Poor Reagent Purity. Impurities in starting materials can poison the catalyst.

      • Solution: Verify the purity of your 3-bromopyridine and the boronic acid derivative by NMR or LC-MS before starting. Purify if necessary.

Problem: I'm observing significant side products.
  • Q: My main product is formed, but I have a major byproduct that is difficult to separate. How do I identify and prevent it?

    A: The most common side products in Suzuki couplings are from homocoupling and dehalogenation.

    • Side Product 1: Homocoupling of the Boronic Acid. You may observe a biaryl product derived from the dimerization of your boronic acid. This is particularly prevalent when molecular oxygen is present in the reaction vessel.[8]

      • Cause: Oxygen can promote an alternative catalytic cycle that favors the coupling of two boronic acid molecules.[8]

      • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is the most effective preventative measure.

    • Side Product 2: Dehalogenation. Your starting material, 3-bromopyridine, may be reduced to pyridine.

      • Cause: This can occur through a competing pathway where a hydride source (often from the solvent or base) is transferred to the palladium complex, followed by reductive elimination.[1]

      • Solution: Ensure you are using high-purity, anhydrous solvents. If dehalogenation is a persistent issue, switching to a different solvent/base combination or using a different ligand system may be necessary.

Visual Troubleshooting Guide

G start Low or No Yield Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are the boronic acid and aryl halide pure? check_inert->check_reagents Yes re_degas Solution: Rigorously degas solvents and use an inert gas (N₂ or Ar). check_inert->re_degas No check_catalyst Is the catalyst system active and appropriate? check_reagents->check_catalyst Yes purify_reagents Solution: Verify purity by NMR/LC-MS. Purify if needed. check_reagents->purify_reagents No change_catalyst Solution: Use an air-stable precatalyst (e.g., G3-XPhos) or a more robust ligand. check_catalyst->change_catalyst No

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Part 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reaction Scheme: (3-Bromo-4-methoxyphenyl)boronic acid + 3-Bromopyridine --[Pd Catalyst, Base]--> this compound

Materials:

  • (3-Bromo-4-methoxyphenyl)boronic acid (1.0 eq)

  • 3-Bromopyridine (1.2 eq)

  • [Pd(XPhos) G3] precatalyst (1 mol%)

  • Potassium Carbonate (K₂CO₃), ground to a fine powder (2.5 eq)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-4-methoxyphenyl)boronic acid, K₂CO₃, and the [Pd(XPhos) G3] precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a substrate concentration of ~0.1 M).

  • Substrate Addition: Add 3-bromopyridine to the stirring mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.[11]

Visual Representation of the Suzuki-Miyaura Cycle

// Nodes for the catalytic cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative Addition\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; red_elim [label="Reductive Elimination\nPrecursor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for reactants and products aryl_halide [label="Ar¹-X\n(3-Bromopyridine)", shape=ellipse, style=dashed]; boronic_acid [label="Ar²-B(OH)₂", shape=ellipse, style=dashed]; base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=dashed]; product [label="Ar¹-Ar²\n(Final Product)", shape=ellipse, style=dashed, peripheries=2];

// Edges representing the cycle pd0 -> ox_add [label=" Oxidative\n Addition"]; ox_add -> transmetal [label=" Transmetalation"]; transmetal -> red_elim [label=" Isomerization"]; red_elim -> pd0 [label=" Reductive\n Elimination"];

// Edges for reactants and products entering/leaving the cycle aryl_halide -> ox_add [style=dotted, arrowhead=none]; boronic_acid -> transmetal [style=dotted, arrowhead=none]; base -> transmetal [style=dotted, arrowhead=none, label="Activates Boronic Acid"]; red_elim -> product [style=dotted, arrowhead=none]; } dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Debromination of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-methoxyphenyl)pyridine[1][2][3][4] via the debromination of 3-(3-Bromo-4-methoxyphenyl)pyridine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address the common challenge of incomplete or failed debromination, ensuring the successful synthesis of your target compound.

Introduction: The Challenge of Selective Debromination

The removal of a bromine atom from an aromatic ring, a process known as hydrodebromination, is a critical transformation in multi-step organic synthesis. While seemingly straightforward, this reaction can be plagued by issues such as low yield, the formation of unwanted byproducts, and catalyst deactivation. The substrate, this compound, presents its own set of challenges due to the electronic nature of the substituted pyridine ring. This guide is designed to help you navigate these complexities and achieve a high yield of the desired debrominated product, 3-(4-methoxyphenyl)pyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the debromination of this compound. A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause of a failed or low-yielding reaction.

Issue Potential Root Causes Recommended Solutions & Key Considerations
Low to No Conversion of Starting Material 1. Catalyst Inactivity: The Palladium(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[5][6] 2. Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base may be inappropriate for the catalytic system.[6] 3. Poor Reagent Purity: Impurities in the starting material, solvent, or base can poison the catalyst.1. Catalyst System:     a. Pre-catalyst Choice: Consider using a more easily reduced Pd(II) source or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.     b. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to promote oxidative addition and stabilize the catalyst.[7][8] 2. Reaction Conditions:     a. Temperature Screen: Incrementally increase the reaction temperature, but be mindful of potential catalyst decomposition at higher temperatures.[6]     b. Base Screening: If using a hydride source like sodium borohydride, a mild base is often sufficient. For catalytic transfer hydrogenation, a stronger base may be needed. 3. Reagent Quality:     a. Purity Check: Verify the purity of your this compound and other reagents by NMR or LC-MS.     b. Solvent Degassing: Thoroughly degas solvents to remove oxygen, which can lead to catalyst decomposition.[7]
Formation of Palladium Black 1. Catalyst Agglomeration: The active Pd(0) species is aggregating and precipitating out of solution, rendering it inactive.[5] 2. High Temperature: Excessive heat can accelerate the decomposition of the catalytic complex.[6] 3. Inadequate Ligand Stabilization: The chosen ligand may not be effectively stabilizing the Pd(0) nanoparticles.[5]1. Use Stabilizing Ligands: Ensure an appropriate ligand-to-palladium ratio. Bidentate ligands like Xantphos can sometimes offer better stability.[9] 2. Lower Reaction Temperature: If possible, reduce the reaction temperature while monitoring the conversion rate.[10] 3. Check for Impurities: Ensure all reagents and solvents are of high purity and are anhydrous.[10]
Complex Mixture of Byproducts 1. Side Reactions: Besides debromination, other reactions like homocoupling or reactions with the solvent may be occurring.[11] 2. Starting Material Degradation: The starting material or product may be unstable under the reaction conditions.1. Optimize Reaction Conditions:     a. Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.[10]     b. Screen Different Bases: A milder base might suppress side reactions.[7][12] 2. Analytical Monitoring: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress and identify the formation of byproducts early on.[6][13][14]
Inconsistent Results/Poor Reproducibility 1. Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable results.[7] 2. Reagent Inconsistency: Batch-to-batch variation in reagent purity can affect the reaction outcome. 3. Base Quality: The strength and purity of the base can be critical, especially for solid bases like potassium phosphate.1. Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to ensure a consistently oxygen-free and dry environment.[6] 2. Reagent Qualification: Use reagents from a reliable source and consider purifying them if necessary. 3. Base Preparation: For solid bases, grinding them into a fine powder can improve reproducibility.[15]
Visualizing the Troubleshooting Workflow

A systematic approach is crucial when troubleshooting complex chemical reactions. The following diagram outlines a logical workflow for addressing common issues in the debromination of this compound.

G start Low Yield or No Reaction catalyst Check Catalyst System (Precatalyst, Ligand, Loading) start->catalyst conditions Optimize Reaction Conditions (Temperature, Base, Solvent) catalyst->conditions If no improvement success Successful Debromination catalyst->success Improvement observed reagents Verify Reagent Purity (Starting Material, Solvent, Base) conditions->reagents If still issues conditions->success Improvement observed byproducts Analyze for Byproducts (LC-MS, GC-MS, NMR) reagents->byproducts If issues persist reagents->success Improvement observed byproducts->conditions Identified side reactions failure Persistent Issues (Consult Literature/Expert) byproducts->failure Complex mixture

Caption: A systematic workflow for troubleshooting the debromination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a failed debromination reaction for this specific substrate?

A1: The most frequent culprit is catalyst inactivity or decomposition.[5][6] This can stem from several factors, including inefficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, the presence of oxygen leading to catalyst oxidation, or the choice of a ligand that does not sufficiently stabilize the catalytic intermediate.[7][9] It is crucial to ensure a rigorously inert atmosphere and to select a well-matched catalyst-ligand system.

Q2: I'm observing my starting material being consumed, but I'm not getting the desired product. What could be happening?

A2: This scenario often points to the formation of byproducts. A common side reaction in palladium-catalyzed processes is protodeboronation if a boronic acid were used in a previous step, or homocoupling of the starting material.[7][11] Additionally, the pyridine nitrogen in your substrate could potentially coordinate to the palladium center, leading to catalyst inhibition or alternative reaction pathways.[16] We recommend analyzing your crude reaction mixture by LC-MS or GC-MS to identify any major byproducts, which can provide clues about the undesired reaction pathway.

Q3: Can I use a different metal catalyst besides palladium?

A3: While palladium is the most common and versatile catalyst for this type of transformation, other transition metals like nickel have been shown to catalyze the reductive dehalogenation of aryl halides.[17] Copper-catalyzed hydrodehalogenation has also been reported, often under different reaction conditions.[18] However, these alternative methods may require significant optimization for your specific substrate.

Q4: How critical is the choice of base in this reaction?

A4: The base can play multiple roles and its choice is critical. In catalytic transfer hydrogenation, the base is often required to regenerate the active hydride donor. In other systems, it can act as a scavenger for the HBr generated during the reaction. A base that is too strong can lead to side reactions, while a base that is too weak may result in a sluggish or incomplete reaction.[7] It is often beneficial to screen a few different bases, such as potassium carbonate, cesium carbonate, or an organic amine base like triethylamine.

Q5: What analytical techniques are best for monitoring the progress of this reaction?

A5: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative and detailed information, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the disappearance of the starting material and the appearance of the product and any byproducts.[6][13][14] Proton NMR of an aliquot from the reaction mixture can also provide quantitative information if an internal standard is used.[14]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Catalytic Transfer Hydrogenation

This protocol utilizes a common and effective method for the debromination of aryl bromides.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Palladium on Carbon (10% Pd, 5-10 mol%)

  • Ammonium formate (3-5 equiv)

  • Methanol (or another suitable protic solvent)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound and methanol.

  • Carefully add the 10% Pd/C catalyst.

  • Add ammonium formate to the mixture.

  • Fit the flask with a reflux condenser and flush the system with an inert gas.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Debromination using Sodium Borohydride

This method offers a mild alternative for the debromination reaction.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Sodium borohydride (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for palladium-catalyzed debromination, which is a type of reductive dehalogenation.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_br Ar-Pd(II)(Br)Ln oxidative_addition->aryl_pd_br hydride_exchange Hydride Exchange aryl_pd_br->hydride_exchange hydride_source Hydride Source (e.g., H-donor) hydride_source->hydride_exchange aryl_pd_h Ar-Pd(II)(H)Ln hydride_exchange->aryl_pd_h reductive_elimination Reductive Elimination aryl_pd_h->reductive_elimination reductive_elimination->pd0 product Ar-H (Product) reductive_elimination->product start_material Ar-Br (Starting Material) start_material->oxidative_addition

Caption: A simplified catalytic cycle for palladium-catalyzed debromination.

References

how to remove palladium catalyst from 3-(3-Bromo-4-methoxyphenyl)pyridine reaction

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from final products.[1] This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.[1]

The focus of this guide is the removal of palladium from reactions producing 3-(3-Bromo-4-methoxyphenyl)pyridine, a compound whose pyridine nitrogen atom presents a specific and common challenge by coordinating to palladium, making its removal more difficult.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound product?

Removing residual palladium is essential for several reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities.[2][3] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day for oral medications.[4][5][6] This often translates to a concentration limit of 10 ppm in the final drug product.[4]

  • Downstream Catalysis: Residual palladium can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions or the formation of impurities.[2]

  • Product Stability and Quality: Trace metals can sometimes catalyze the degradation of the final product, affecting its shelf-life and purity.[7] The presence of palladium can also lead to discoloration (e.g., grey or black product), which is unacceptable for a final API.

Q2: What are the common forms of residual palladium I might encounter in my reaction?

Residual palladium can exist in multiple forms, and the optimal removal strategy depends on its state:[2]

  • Homogeneous (Soluble) Palladium: These are typically Pd(0) or Pd(II) complexes that are dissolved in the reaction solvent. In the case of this compound, the pyridine nitrogen can act as a ligand, forming a soluble complex with palladium and keeping it in the organic phase.

  • Heterogeneous (Insoluble) Palladium: This includes palladium black (colloidal Pd(0)) which often precipitates out of solution, or supported catalysts like Pd/C. While heterogeneous catalysts are notionally easier to remove by filtration, fine particles or leached palladium can remain in the product solution.[8][9]

Q3: I've tried standard filtration and column chromatography, but my product is still grey and contains palladium. What's happening?

This is a common issue, especially with nitrogen-containing compounds. The likely causes are:

  • Strong Coordination: The pyridine nitrogen in your product is a Lewis base that strongly coordinates to palladium species. This palladium-product complex can co-elute during column chromatography, making separation difficult.

  • Colloidal Palladium: Very fine, insoluble particles of palladium black may have formed. These particles can be too small to be removed by standard filtration (e.g., through cotton wool or filter paper) and can pass through a silica column, imparting a grey or black color to the product fractions.[8]

Simple filtration through Celite® or a syringe filter may help remove larger particles, but a more targeted approach is needed for coordinated and fine colloidal palladium.[8][10]

Q4: What are the primary methods for palladium scavenging, and how do they compare?

The main strategies for palladium removal are adsorption, extraction, and crystallization.[1][2] The choice of method is highly dependent on the specific reaction conditions and the nature of the product.[2]

Method CategorySpecific TechniqueMechanism of ActionProsCons
Adsorption Thiol-Functionalized Silica (e.g., SiliaMetS Thiol) Chemisorption. The soft thiol (sulfur) group has a very high affinity for the soft metal palladium, forming a strong covalent bond.[11][12]Highly selective for Pd, very effective (<10 ppm often achievable), simple filtration removal.[13][14][15]Higher cost than carbon, potential for new impurities if scavenger degrades.[2]
Activated Carbon (e.g., Darco KB-B) Physisorption. Palladium species are adsorbed onto the porous surface of the carbon.[2]Inexpensive, effective for a range of Pd species.[2]Non-selective (can adsorb product, reducing yield), requires larger quantities, filtration of fine carbon can be difficult.[2]
Amine/Thiourea Scavengers Chemisorption. Nitrogen or sulfur functionalities chelate the palladium.[13]Effective for various palladium species.[13]Can be less robust than thiol scavengers depending on conditions.
Extraction Aqueous Wash with Chelating Agents Liquid-liquid extraction. An aqueous solution containing a chelator (e.g., N-acetylcysteine, thiourea, EDTA) is used to pull palladium from the organic phase.[16]Can be cost-effective, avoids solid filtration issues.May require multiple extractions, can be less effective for certain Pd complexes, introduces water.
Crystallization Recrystallization The desired product crystallizes out of solution, leaving impurities (including palladium) behind in the mother liquor.[1][16]Can deliver very high purity product, serves as a final purification step.Product must be a crystalline solid, palladium can sometimes co-crystallize or get trapped in the crystal lattice.[3]
Q5: How do I choose the right palladium removal strategy?

A systematic approach is required to find the optimal method for your specific process.[2] The following workflow provides a general decision-making guide.

G start Crude Reaction Mixture (Post-Workup) check_color Is the solution dark/black or colloidal? start->check_color celite_filt 1. Filter through Celite® pad to remove bulk Pd(0) check_color->celite_filt Yes screen_scavengers Screen Scavengers: - Thiol-Silica - Activated Carbon - Amine-Silica check_color->screen_scavengers No (Clear Solution) assess_filt Is filtrate clear? celite_filt->assess_filt scavenge 2. Treat with a Scavenger (e.g., Thiol-Silica or Activated Carbon) assess_filt->scavenge Yes assess_filt->screen_scavengers No crystallize 3. Crystallize Product scavenge->crystallize screen_scavengers->crystallize analysis 4. Analyze for Pd (ICP-MS) crystallize->analysis end Product <10 ppm Pd analysis->end

Decision workflow for palladium removal.

Expert Insight: For pyridine-containing molecules, a thiol-based scavenger is often the most effective first choice due to the high affinity of sulfur for palladium, which can outcompete the pyridine-palladium coordination.

Experimental Protocols & Troubleshooting
Protocol: Palladium Removal Using Thiol-Functionalized Silica

This protocol is a general guideline for using a solid-supported scavenger like SiliaMetS Thiol.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of ~50-100 mg/mL.[1]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium catalyst used. For example, if you used 50 mg of catalyst, start with 250-500 mg of scavenger.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours.[1] The optimal time and temperature should be determined experimentally. Monitor the reaction by taking small aliquots, filtering, and checking the color of the solution. The dark color should fade as palladium is scavenged.[17]

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specification.[1]

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Incomplete Pd Removal - Insufficient amount of scavenger.- Scavenging time too short or temperature too low.- Wrong choice of scavenger.- Increase the weight equivalents of the scavenger.- Increase the stirring time or temperature (e.g., to 60 °C).- Screen different types of scavengers (e.g., activated carbon, amine-based).[1]
Significant Product Loss - Product is adsorbing to the scavenger.- Use the minimum effective amount of scavenger.- Change the solvent to one where your product is more soluble.- Switch to a different purification method like crystallization or aqueous extraction.[1][2]
Inconsistent Results Batch-to-Batch - Variation in the final oxidation state or coordination of the palladium species.[2]- Standardize the reaction work-up procedure before scavenging.- Consider a pre-treatment step (mild oxidation/reduction) to convert all palladium to a single, more easily removed species.[1]
Verification and Analysis
Q6: How can I definitively quantify the amount of residual palladium in my final product?

The gold standard for quantifying trace elemental impurities in pharmaceutical products is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[7]

  • Why ICP-MS? This technique offers extremely high sensitivity, allowing for the detection of elements down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[18][19] It is a multi-elemental technique that can unequivocally identify and quantify specific metals, which is a requirement under modern pharmaceutical guidelines like USP <232> and <233>.[18][20]

The process involves digesting a small, accurately weighed sample of your final product in acid and analyzing the resulting solution. The instrument measures the mass-to-charge ratio of the ions generated, providing a precise concentration of palladium.

G cluster_0 Sample Preparation cluster_1 ICP-MS Analysis sample 1. Weigh API Sample digest 2. Digest in Acid (e.g., Nitric Acid) sample->digest dilute 3. Dilute to Known Volume digest->dilute nebulize 4. Nebulize into Argon Plasma dilute->nebulize ionize 5. Ionize Sample nebulize->ionize separate 6. Separate Ions by Mass (Mass Spectrometer) ionize->separate detect 7. Detect and Quantify Ions separate->detect result Result: Pd Concentration (ppm) detect->result

Simplified workflow for ICP-MS analysis.

References

Technical Support Center: Solvent Selection for Recrystallization of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for selecting an appropriate solvent system for the recrystallization of 3-(3-Bromo-4-methoxyphenyl)pyridine. The content moves beyond simple protocols to explain the underlying chemical principles, empowering users to make informed decisions and troubleshoot common issues encountered during the purification process.

Part 1: Initial Compound Analysis & Physicochemical Properties

Before any experimental work, a thorough analysis of the target molecule is critical. This compound is a moderately complex organic molecule with distinct regions of varying polarity. Understanding its structure is the first step in developing a logical purification strategy.

  • Pyridine Ring: A polar, aromatic, and weakly basic heterocycle. This group can participate in hydrogen bonding and dipole-dipole interactions. However, pyridine and its derivatives can sometimes present challenges in crystallization.[1][2]

  • Bromophenyl Group: The bromo- and phenyl- substituents are largely non-polar and hydrophobic. Halogenated aryl groups, however, often promote good crystallization behavior.[1]

  • Methoxy Group (-OCH₃): An ether linkage that adds moderate polarity and potential for hydrogen bond acceptance. The methoxyphenyl moiety is generally considered to enhance crystallizability.[1]

This combination of polar and non-polar functionalities suggests that a single, ideal solvent may not exist, and that solvent mixtures (binary systems) are likely to be highly effective.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO[3][4]
Molecular Weight 264.12 g/mol [3][4]
Appearance Yellow to brown solid[3]
Predicted Boiling Point 353.5 ± 32.0 °C[3][5]
Predicted pKa 4.55 ± 0.12 (weakly basic)[3]
Storage Temperature Room Temperature[3][5]
Part 2: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common questions in a logical progression, from initial solvent choice to advanced troubleshooting.

Q1: I have my crude solid. Where do I even begin with solvent selection?

Answer: The most efficient starting point is a systematic small-scale solvent screen. The principle of an ideal recrystallization solvent is that it should dissolve the compound sparingly or not at all at room temperature, but dissolve it completely at or near its boiling point.[6]

Based on the molecule's structure, a logical screening panel would include:

  • Polar Protic Solvents: Ethanol, Isopropanol (IPA), Methanol. Alcohols are often excellent choices for aromatic compounds containing heteroatoms.[7]

  • Polar Aprotic Solvents: Ethyl Acetate, Acetone. These can solvate the polar parts of the molecule effectively.

  • Non-polar Aromatic Solvents: Toluene. Its aromatic character can interact favorably with the phenyl and pyridine rings.

  • Non-polar Aliphatic Solvents (as Anti-solvents): Heptane or Hexanes. These are unlikely to dissolve the compound on their own but are critical for binary solvent systems.[8]

  • Water: While often a powerful "anti-solvent" for organic molecules, recrystallization from water, if successful, can yield exceptionally pure material.[1][2] It should be considered, especially in combination with a miscible solvent like ethanol or acetone.

Q2: My compound seems to dissolve in many solvents at room temperature. What does this mean and what should I do?

Answer: This indicates you have identified several "good" or "solubilizing" solvents, but they are too effective for single-solvent recrystallization. If the compound remains dissolved even upon cooling, no crystals can be recovered.[6]

This is the ideal scenario to employ a solvent/anti-solvent (binary) system . The strategy is to dissolve the compound in a minimal amount of the "good" solvent while hot, and then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly.[9][10]

Excellent binary systems to try for this molecule include:

  • Ethanol / Water

  • Acetone / Water

  • Toluene / Heptane

  • Ethyl Acetate / Hexanes

Q3: The opposite is happening. My compound is poorly soluble in everything, even when boiling. Am I at a dead end?

Answer: This is a less common but still solvable problem. It suggests that stronger solvents are needed. Before resorting to more exotic options, ensure you are using a sufficient volume of solvent and allowing adequate time at reflux.

If solubility remains an issue, you can cautiously test more powerful, high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). However, be aware that their high boiling points make them difficult to remove from the final crystals. Purification by column chromatography is often a more practical alternative if a suitable recrystallization solvent cannot be found.

Part 3: Experimental Protocols and Decision Workflow
Workflow for Solvent System Selection

The following diagram outlines the logical decision-making process for identifying an optimal recrystallization system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Selection cluster_2 Phase 3: Optimization & Scale-up start Start with Crude This compound screen Test Solubility (10-20 mg scale) in various solvents (e.g., EtOH, IPA, Acetone, Toluene, Heptane, H2O) start->screen eval_rt Evaluate Solubility at Room Temp screen->eval_rt eval_hot Evaluate Solubility when Hot eval_rt->eval_hot Insoluble or Slightly Soluble too_good Too Soluble: Candidate for 'Good' Solvent in Binary System eval_rt->too_good Soluble single_solvent Potential Single Solvent System (Insoluble at RT, Soluble when Hot) eval_hot->single_solvent Soluble too_poor Insoluble: Candidate for 'Anti-Solvent' in Binary System eval_hot->too_poor Insoluble optimize Optimize & Scale-up Selected System single_solvent->optimize combine Design Binary System (Good Solvent + Anti-Solvent) too_good->combine too_poor->combine combine->optimize

Caption: Decision workflow for systematic recrystallization solvent selection.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Arrange a series of small test tubes. Into each, place approximately 10-20 mg of the crude this compound.

  • Room Temperature Test: To the first tube, add the first test solvent (e.g., ethanol) dropwise, vortexing after each drop, until you have added ~0.5 mL. Observe and record if the solid dissolves completely, partially, or not at all.

  • Hot Test: If the solid is not fully soluble at room temperature, gently heat the test tube in a sand bath or with a heat gun until the solvent boils. Observe and record solubility.

  • Cooling Test: If the solid dissolved when hot, allow the tube to cool to room temperature, and then place it in an ice bath for 10-15 minutes. Record the quality and quantity of any precipitate that forms.

  • Repeat: Repeat steps 2-4 for each chosen solvent. An ideal single solvent will show poor solubility at room temperature but complete solubility when hot, with significant crystal formation upon cooling.[6]

Protocol 2: Bulk Recrystallization (Single Solvent Method)
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Begin heating and stirring on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of solvent (~5-10% more) to prevent premature crystallization.[11] Pre-heat a fluted filter paper and funnel. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Rapid cooling encourages the formation of small, less pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Part 4: Troubleshooting Guide

Problem 1: My compound has "oiled out," forming a liquid layer instead of crystals.

  • Causality: This common issue occurs when a compound with a relatively low melting point comes out of a highly concentrated solution at a temperature above its melting point.[11] It can also be caused by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble.[9][12]

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture until the oil re-dissolves completely. Add a small amount (10-20% more) of the hot solvent to lower the saturation point.[11]

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or leaving it on a hotplate that is turned off can promote the formation of crystals over oil.[12]

    • Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

Problem 2: No crystals are forming, even after cooling in an ice bath.

  • Causality: This is typically due to one of two reasons: the solution is too dilute (you used too much solvent), or the solution is supersaturated and requires a nucleation event to begin crystallization.[11][12]

  • Solutions:

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent.[12] Once the volume is reduced, attempt the cooling process again.

    • Induce Nucleation (Seeding): If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed crystal" will provide a template for further crystal growth.[8][12]

    • Induce Nucleation (Scratching): As described above, scratching the flask can create nucleation sites and initiate crystallization.[8][12]

Problem 3: A large amount of solid formed immediately in the filter funnel during hot filtration.

  • Causality: The solution cooled slightly as it passed through the funnel, causing premature crystallization and clogging the filter paper.[9][11]

  • Solutions:

    • Use Excess Solvent: Use a bit more hot solvent than the minimum required for dissolution to ensure the compound stays in solution during the brief transfer. The excess can be evaporated after filtration.[9][11]

    • Keep Everything Hot: Use a stemless funnel and pre-heat the funnel and the receiving flask with hot solvent or steam before filtering.[9] Perform the filtration as quickly as possible.

References

Technical Support Center: Reactions with 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 3-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions, with a specific focus on mitigating the formation of undesired homo-coupling byproducts.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features—an electron-rich methoxy-substituted phenyl ring and a potentially coordinating pyridine moiety—present unique challenges in palladium-catalyzed cross-coupling reactions. The primary issue encountered is often the formation of homo-coupled byproducts, which complicates purification and reduces the yield of the desired product. This guide provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Homo-Coupling

Before diving into specific reaction types, let's address the core reasons why homo-coupling occurs.

Q1: What are the primary causes of homo-coupling in my cross-coupling reaction?

A1: Homo-coupling byproducts typically arise from two main pathways:

  • Presence of Oxygen: Molecular oxygen is a common culprit. It can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][3] These Pd(II) intermediates can then undergo transmetalation with two molecules of your organometallic partner (e.g., boronic acid), followed by reductive elimination to form the homo-coupled dimer.[3][4] Rigorous exclusion of oxygen is the most critical step to suppress this pathway.[2][4]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst must be reduced to the active Pd(0) state to initiate the catalytic cycle.[5][6] One common pathway for this reduction involves the consumption of two equivalents of the organometallic reagent (e.g., boronic acid or organozinc), resulting in its homo-coupling.[2][4]

Q2: My substrate has a pyridine ring. Does this pose a special problem?

A2: Yes. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This can lead to the formation of inactive or less active catalyst species, slowing down the desired reaction and potentially favoring side reactions.[7][8] The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.[7][9]

Q3: How can I effectively remove oxygen from my reaction?

A3: Proper degassing of solvents and inerting the reaction vessel are paramount.[2] Two common and effective methods are:

  • Sparging: Bubble an inert gas (argon or nitrogen) through your solvent(s) for 15-30 minutes before use. This is a simple and effective method for larger volumes.[7]

  • Freeze-Pump-Thaw: This is the most rigorous method. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice and highly effective at removing dissolved oxygen.[2][7]

Always assemble your reaction under a positive pressure of an inert gas, using Schlenk line or glovebox techniques.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is particularly susceptible to the homo-coupling of the boronic acid partner.

Visualizing the Problem: Desired vs. Undesired Pathways

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homo-Coupling Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) O2 O₂ ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation (R-B(OR)₂) + Base ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product PdII Pd(II)X₂ PdIIR R-Pd(II)X PdII->PdIIR Transmetalation (R-B(OR)₂) PdIIR2 R-Pd(II)-R PdIIR->PdIIR2 2nd Transmetalation (R-B(OR)₂) HomoProduct R-R PdIIR2->HomoProduct Pd0_from_homo Pd(0) PdIIR2->Pd0_from_homo Reductive Elimination O2->PdII Oxidizes Pd(0) to Pd(II)

Caption: Desired Suzuki cycle versus the competing homo-coupling pathway.

Q&A: Troubleshooting Suzuki Reactions

Q: I'm seeing a significant amount of the boronic acid dimer in my crude NMR/LC-MS. My starting material is being consumed. What's wrong?

A: This is a classic case of boronic acid homo-coupling. The most likely causes are insufficient degassing or the use of a Pd(II) precatalyst without proper control.[3][4]

Solutions & Scientific Rationale:

  • Improve Degassing Protocol: Ensure your solvents and reaction vessel are meticulously deoxygenated. Even trace amounts of oxygen can facilitate the Pd(0) to Pd(II) oxidation that initiates the homo-coupling pathway.[4][10]

  • Switch to a Pd(0) Precatalyst: Using a precatalyst that is already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the need for an in-situ reduction step that can consume your boronic acid.[6][8]

  • Add a Mild Reducing Agent: If you must use a Pd(II) source (e.g., Pd(OAc)₂), adding a mild reducing agent can help form the active Pd(0) species cleanly. A small amount of potassium formate has been shown to be effective in suppressing homo-coupling by ensuring the palladium is maintained in its Pd(0) state before the catalytic cycle begins.[4][10]

  • Use a More Stable Boronate: Boronic acids can be unstable. Consider converting your boronic acid to a more robust pinacol (BPin) ester or a trifluoroborate salt (BF₃K). These are often more resistant to protodeboronation and can sometimes reduce side reactions.[3][7][11]

Recommended Starting Protocol: Suzuki Coupling

Note: This is a generalized starting point. Optimization is crucial.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-formed complex). The use of a bulky biarylphosphine ligand like XPhos or SPhos is highly recommended to counter pyridine inhibition and accelerate reductive elimination.[2][12]

  • Solvent Addition: Add the rigorously degassed solvent system (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration) via cannula or syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing.[6]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

ParameterRecommendationRationale
Catalyst Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a G3 Palladacycle (e.g., XPhos Pd G3)Avoids reductive homo-coupling from Pd(II) sources.[6] G3 precatalysts ensure efficient generation of the active catalyst.
Ligand Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos)Accelerates reductive elimination, prevents catalyst deactivation by the pyridine nitrogen.[9][11]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHFAprotic organic solvents with water to solubilize the base.[13]
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxygen-induced homo-coupling.[1][4]

Troubleshooting Guide 2: Sonogashira Coupling

In the Sonogashira reaction, the primary homo-coupling side reaction is the dimerization of the terminal alkyne, known as Glaser or Hay coupling.[14][15]

Visualizing the Problem: Glaser Coupling

Glaser_Coupling cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homo-Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC≡CR Ar-Pd(II)L₂(C≡C-R) ArPdX->ArPdC≡CR Transmetalation CuC≡CR Cu-C≡C-R CuC≡CR->ArPdX ArPdC≡CR->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdC≡CR->Product CuI Cu(I) CuC≡CR_g Cu-C≡C-R CuI->CuC≡CR_g Deprotonation of alkyne Dimer R-C≡C-C≡C-R CuC≡CR_g->Dimer Oxidative Dimerization O2 O₂ O2->CuC≡CR_g Promotes

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(3-Bromo-4-methoxyphenyl)pyridine, a key heterocyclic scaffold in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we will illustrate the fundamental principles of spectral interpretation and highlight the subtle yet significant influence of substituent effects on proton chemical environments.

The Causality Behind Chemical Shifts and Coupling in Aromatic Systems

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density around the ring, shielding or deshielding adjacent protons, respectively. This results in upfield (lower ppm) or downfield (higher ppm) shifts in their resonance frequencies.[1][2] Furthermore, the through-bond interaction between non-equivalent protons on adjacent carbons, known as spin-spin coupling, splits the NMR signals into characteristic multiplets. The magnitude of this splitting, the coupling constant (J), is dependent on the dihedral angle and the number of bonds separating the protons, providing crucial information about their relative positions (ortho, meta, or para).[1][3]

Analysis of the ¹H NMR Spectrum of this compound

The structure of this compound presents two distinct aromatic rings: a substituted pyridine ring and a substituted phenyl ring. The interplay of the substituents—a bromine atom, a methoxy group, and the pyridyl group—creates a unique spectral fingerprint. Based on established principles, the predicted ¹H NMR spectrum is as follows:

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'8.80d2.2
H-6'8.60dd4.8, 1.6
H-4'7.85ddd8.0, 2.4, 1.6
H-5'7.35dd8.0, 4.8
H-27.75d2.4
H-67.50dd8.6, 2.4
H-57.00d8.6
-OCH₃3.95s-

Note: This is a predicted spectrum based on established substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

Interpretation:

  • Pyridine Ring Protons (H-2', H-4', H-5', H-6'): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, causing a significant downfield shift for all pyridine protons compared to benzene (7.34 ppm). The proton at the 2'-position (H-2'), being ortho to the nitrogen and the phenyl substituent, is expected to be the most deshielded. H-6' will also be significantly downfield due to its proximity to the nitrogen. The coupling pattern will be complex due to ortho, meta, and para couplings between the pyridine protons.

  • Phenyl Ring Protons (H-2, H-5, H-6): The methoxy group (-OCH₃) is an electron-donating group, which would typically shield the ortho and para protons. However, the bromine atom is an electron-withdrawing group, which deshields protons. The interplay of these effects, along with the electron-withdrawing nature of the pyridyl substituent, results in the predicted chemical shifts. The proton H-2, being ortho to the bromine and the pyridyl group, will be the most downfield of the phenyl protons. The protons on the phenyl ring will exhibit a characteristic set of coupled signals.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift around 3.95 ppm is characteristic for a methoxy group attached to an aromatic ring.

Comparative Spectral Analysis

To underscore the influence of substituents, we will compare the predicted spectrum of our target molecule with the known ¹H NMR data of simpler, related compounds.

Comparative ¹H NMR Data:

CompoundProtonChemical Shift (δ, ppm)Reference
2-Phenylpyridine Pyridine Protons8.66, 7.98, 7.65, 7.14[4][5]
Phenyl Protons7.44, 7.38[4][5]
3-Phenylpyridine Pyridine Protons8.85, 8.58, 7.85, 7.38[6]
Phenyl Protons7.62, 7.48, 7.42[6]
3-Bromo-2-methoxypyridine H-47.75[7]
H-56.95[7]
H-68.10[7]
-OCH₃4.00[7]

This comparison highlights how the position of the nitrogen in the pyridine ring and the nature and position of the substituents on the phenyl ring dramatically influence the chemical shifts of the aromatic protons. For instance, the protons on the pyridine ring in 2-phenylpyridine are generally more shielded than those in 3-phenylpyridine due to the different electronic communication between the two rings.

Visualizing Molecular Influences

The following diagram illustrates the key through-bond and through-space interactions that determine the proton chemical shifts and coupling patterns in this compound.

References

Validating the Molecular Architecture of 3-(3-Bromo-4-methoxyphenyl)pyridine: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals, this structural data provides the critical insights needed to understand a compound's activity, optimize its properties, and ensure its novelty. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for the structural validation of small molecules, using the example of 3-(3-Bromo-4-methoxyphenyl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the causality behind experimental choices, compare this technique with viable alternatives, and provide the necessary protocols to empower your research.

The Imperative of Structural Validation in Drug Discovery

The journey from a promising lead compound to a marketed drug is fraught with challenges. A deep understanding of the molecule's structure-activity relationship (SAR) is paramount to navigating this path successfully. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising drug candidate. Therefore, rigorous and definitive structural validation is not merely a confirmatory step but a foundational pillar of the entire drug discovery process.

X-ray Crystallography: The Gold Standard for Atomic-Level Precision

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] The technique relies on the diffraction of X-rays by the ordered array of molecules within a crystal lattice.[1][2] By analyzing the pattern of diffracted X-rays, scientists can reconstruct a detailed electron density map of the molecule, revealing bond lengths, bond angles, and the overall molecular conformation with unparalleled accuracy.[1][2][4]

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we can infer expected crystallographic parameters based on closely related structures containing the 3-bromo-4-methoxyphenyl and pyridine moieties.[5][6]

Table 1: Anticipated Crystallographic Data for this compound

ParameterExpected Value/SystemRationale and Significance
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and complexity. The crystal system describes the symmetry of the unit cell.
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c)The majority of organic molecules crystallize in centrosymmetric space groups as it allows for more efficient packing.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)These parameters define the size and shape of the repeating unit in the crystal lattice. For example, a related chalcone derivative, 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, crystallized in the monoclinic space group C2/c with a = 26.3402(13) Å, b = 3.8906(2) Å, c = 27.5826(17) Å, and β = 113.892(5)°.[5]
Z4 or 8This represents the number of molecules per unit cell, which is related to the space group symmetry.
Bond Lengths (e.g., C-Br, C-O, C-N)Consistent with established valuesDeviations from standard bond lengths can indicate strain or unusual electronic effects within the molecule. For instance, the C-Br bond is expected to be around 1.90 Å.
Torsion AnglesDefines molecular conformationThe dihedral angles between the pyridine and phenyl rings are of particular interest, as they dictate the overall shape of the molecule and how it might interact with a biological target.
R-factor (R₁)< 0.05The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques offer complementary information and can be employed when suitable crystals cannot be obtained.[7][8][9]

Table 2: Comparison of Structural Elucidation Techniques

TechniqueStrengthsWeaknesses
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D structure determination at atomic resolution.[8][9] Provides precise bond lengths, angles, and absolute stereochemistry. No molecular size limitation in principle.[8][10]Requires a high-quality single crystal of sufficient size.[1][11] The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and dynamics of molecules in solution.[7][8] Does not require crystallization.[8][9] Can be used to study conformational flexibility.Structure determination for larger molecules (>30-40 kDa) is challenging.[7] Provides an average structure in solution, which may not be a single conformation.
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental composition. Can be used to determine the connectivity of atoms through fragmentation patterns.Does not provide 3D structural information (bond angles, torsion angles).

The choice of technique is often dictated by the specific research question and the physical properties of the compound. For the definitive validation of a novel chemical entity like this compound, single-crystal X-ray diffraction remains the unequivocal method of choice.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution.[12][13]

Step 1: Crystal Growth - The Art and Science of Crystallization

The most critical and often most challenging step is growing a high-quality single crystal.[11][13] This involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.

Protocol:

  • Purification: Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, acetonitrile, ethyl acetate, hexane) to find one in which the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in the chosen solvent to near saturation. Loosely cap the vial to allow for slow evaporation over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection: Under a microscope, select a single crystal that is well-formed, transparent, and free of cracks or other defects. Ideal crystals for diffraction are typically 0.1-0.3 mm in each dimension.[1]

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is mounted on the diffractometer, a beam of monochromatic X-rays is directed at it. The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[1][2]

Workflow Diagram:

References

The Rising Star in Kinase Inhibition: A Comparative Analysis of 3-(3-Bromo-4-methoxyphenyl)pyridine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small molecules that can selectively target signaling pathways aberrant in cancer cells is a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyridine ring and its derivatives have consistently emerged as privileged structures in medicinal chemistry. This guide delves into the burgeoning interest in 3-(3-Bromo-4-methoxyphenyl)pyridine and its structural analogs as potential anticancer agents. While direct biological data on the titular compound remains nascent, a comprehensive analysis of its close chemical relatives provides compelling evidence for its therapeutic potential, particularly as a kinase inhibitor. This document will synthesize findings from contemporary studies, offering a comparative guide for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships (SAR), anticancer activities, and putative mechanisms of action of similar compounds, supported by detailed experimental protocols to facilitate further investigation.

The Chemical Scaffolding: Deconstructing the Pharmacophore

The structure of this compound combines three key chemical features that are frequently associated with biological activity: a pyridine core, a bromophenyl group, and a methoxy substituent. The pyridine ring serves as a versatile scaffold, capable of engaging in hydrogen bonding and other non-covalent interactions within protein binding pockets. The presence and position of the bromine atom can significantly influence the compound's electronic properties and its ability to form halogen bonds, a type of interaction increasingly recognized for its importance in drug-receptor binding. The methoxy group, a common feature in many bioactive molecules, can modulate solubility and metabolic stability, as well as participate in hydrogen bonding.

The strategic combination of these moieties in compounds structurally related to this compound has been shown to yield potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Comparative Anticancer Activity of Structurally Related Compounds

While specific data for this compound is not extensively available, numerous studies have investigated the anticancer properties of compounds sharing its core structural motifs. These studies provide a strong rationale for its potential efficacy.

Pyrazolo[3,4-b]pyridine Derivatives

Research into pyrazolo[3,4-b]pyridine derivatives has revealed significant anticancer activity. For instance, compounds incorporating a 4-methoxyphenyl group have demonstrated potent cytotoxicity against various cancer cell lines. A study on novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines found that some derivatives exhibit substantial anticancer activity, with IC50 values in the low micromolar range against HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines[1][2]. The structure-activity relationship in this series suggests that the nature and position of substituents on the aryl ring at the 4-position of the pyridine core are critical for activity.

3-Aryl-4-(trimethoxyphenyl)pyridine Analogs

Another class of related compounds, the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, has been investigated as tubulin polymerization inhibitors[3]. These molecules act as cis-restricted analogs of combretastatin A-4, a potent antimitotic agent. The presence of the methoxy groups on the phenyl ring is crucial for their interaction with tubulin. One derivative, compound 9p from the study, showed potent antiproliferative activity against HeLa, MCF-7, and A549 (lung cancer) cell lines and was found to induce G2/M phase cell cycle arrest and apoptosis[3]. This highlights the potential for methoxyphenyl-substituted pyridines to interfere with microtubule dynamics, a clinically validated anticancer strategy.

Bromophenyl-Containing Kinase Inhibitors

The 4-[(3-bromophenyl)amino] moiety is a well-established pharmacophore in the design of potent tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR)[4][5]. The bromine atom in the meta-position of the aniline ring has been shown to be highly favorable for binding to the ATP pocket of EGFR. While the core scaffold differs, the inclusion of a bromophenyl group in the structure of this compound suggests a potential for kinase inhibition.

Table 1: Comparative in vitro Anticancer Activity of Representative Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
9a (pyrazolo[3,4-b]pyridine)HeLa2.59[1][2]
14g (pyrazolo[3,4-b]pyridine)MCF74.66[1][2]
14g (pyrazolo[3,4-b]pyridine)HCT-1161.98[1][2]
9p (3-aryl-4-(trimethoxyphenyl)pyridine)HeLaSubmicromolar[3]
9p (3-aryl-4-(trimethoxyphenyl)pyridine)MCF-7Submicromolar[3]
9p (3-aryl-4-(trimethoxyphenyl)pyridine)A549Submicromolar[3]
7f (pyrido[3,4-d]pyrimidine)EGFR0.008 nM[5]

Putative Mechanism of Action: Induction of Apoptosis

A common downstream effect of effective anticancer agents is the induction of programmed cell death, or apoptosis. For many of the structurally related compounds discussed, their cytotoxic effects are mediated through the activation of apoptotic pathways. This is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic process, and the cleavage of key cellular substrates like poly (ADP-ribose) polymerase-1 (PARP-1)[6].

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a novel pyridine derivative, based on the mechanisms observed for similar compounds.

apoptosis_pathway cluster_cell Cancer Cell Pyridine_Derivative This compound Analog Target_Kinase Target Kinase (e.g., EGFR, CDK) Pyridine_Derivative->Target_Kinase Inhibition Downstream_Signaling Inhibition of Downstream Signaling Target_Kinase->Downstream_Signaling Blocks Mitochondrion Mitochondrion Downstream_Signaling->Mitochondrion Modulates Bcl-2 family proteins Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Hypothetical signaling pathway for apoptosis induction.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogs, detailed protocols for key in vitro assays are provided below. These are standard methods for assessing anticancer activity and elucidating the mechanism of action.[7][8][9][10]

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]

Experimental Workflow:

Figure 2: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software.

Detection of Apoptosis Markers by Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate.[16] It is invaluable for assessing the expression of key apoptosis markers, such as cleaved caspases and cleaved PARP-1.[6][17]

Experimental Workflow:

Figure 3: Western Blot Workflow.

Detailed Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The chemical architecture of this compound, featuring a pyridine core, a bromophenyl group, and a methoxy substituent, positions it as a promising candidate for anticancer drug discovery. While direct biological data is limited, the substantial body of evidence for structurally similar compounds strongly suggests its potential as a kinase inhibitor and an inducer of apoptosis. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to embark on the biological evaluation of this and related novel pyridine derivatives. Future studies should focus on synthesizing this compound and a library of its analogs to systematically explore their structure-activity relationships, identify specific molecular targets, and validate their therapeutic potential in preclinical cancer models.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(3-Bromo-4-methoxyphenyl)pyridine

The biaryl scaffold is a cornerstone in modern medicinal chemistry and materials science. Among these, substituted phenylpyridines are of particular interest due to their prevalence in pharmacologically active agents. The target molecule, this compound, serves as a critical intermediate, offering multiple points for further functionalization. The bromine atom provides a handle for subsequent cross-coupling reactions, while the pyridine nitrogen can influence solubility and engage in crucial hydrogen bonding interactions within biological targets.

The synthesis of this key intermediate is typically achieved via a palladium-catalyzed cross-coupling reaction. However, the efficiency, cost, and substrate scope of this transformation are highly dependent on the chosen catalytic system. The pyridine nitrogen itself can pose a challenge by coordinating to the palladium center, potentially inhibiting the catalyst and leading to lower yields.[1] Therefore, a careful selection of the catalyst, ligand, base, and solvent is paramount for a successful and scalable synthesis.

This guide provides an in-depth comparative analysis of three distinct and field-proven catalytic systems for the synthesis of this compound. We will delve into a classic Suzuki-Miyaura protocol, a modern Suzuki-Miyaura system employing a high-performance Buchwald ligand, and a Stille cross-coupling as a viable alternative. Each section will provide a detailed experimental protocol, explain the mechanistic rationale behind the chosen components, and present expected performance data to guide researchers in selecting the optimal method for their specific needs.

Catalyst System A: The Workhorse - Pd(PPh₃)₄ in Suzuki-Miyaura Coupling

The tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is arguably the most traditional and widely used catalyst for Suzuki-Miyaura reactions.[2] Its primary advantage lies in its commercial availability, relatively low cost, and extensive documentation in the literature, making it a reliable starting point for many cross-coupling endeavors. The triphenylphosphine (PPh₃) ligands stabilize the Pd(0) center, yet can readily dissociate to create the coordinatively unsaturated species required to initiate the catalytic cycle.[2]

This system is particularly effective for coupling aryl bromides with a range of arylboronic acids.[3] While generally robust, it may require higher catalyst loadings (2-5 mol%) and elevated temperatures (80-110 °C) compared to more modern systems, especially with challenging substrates like electron-rich or heteroaromatic halides.[1]

Detailed Experimental Protocol: System A

Reaction: 3-Bromopyridine + (3-Bromo-4-methoxyphenyl)boronic acid → this compound

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromo-4-methoxyphenyl)boronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-Bromopyridine (1.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the 3-Bromopyridine.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[4]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The base is a critical component, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[5]

Suzuki_Cycle cluster_OA cluster_TM cluster_RE Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)(X)L₂ Pd0->OA_Complex OA_label Oxidative Addition TM_Complex Ar¹-Pd(II)(Ar²)L₂ OA_Complex->TM_Complex TM_label Transmetalation TM_Complex->Pd0  Ar¹-Ar² RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System B: The High-Performer - Pd(OAc)₂ / SPhos

In the pursuit of higher efficiency, milder reaction conditions, and lower catalyst loadings, the development of specialized ligands has been transformative. The Buchwald group has introduced a range of bulky, electron-rich biaryl phosphine ligands that significantly accelerate the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[6]

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prime example of such a ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition of the aryl bromide.[6] This combination results in a highly active catalytic system that is exceptionally effective for coupling challenging substrates, including heteroaryl halides like 3-bromopyridine.[7][8] This system often allows for reactions at lower temperatures and with significantly reduced catalyst loadings (0.5-2 mol%), making it more atom-economical and suitable for complex molecule synthesis.

Detailed Experimental Protocol: System B

Reaction: 3-Bromopyridine + (3-Bromo-4-methoxyphenyl)boronic acid → this compound

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add 3-Bromopyridine (1.0 equiv.), (3-Bromo-4-methoxyphenyl)boronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.) to a vial equipped with a stir bar.

  • Catalyst Pre-formation (optional but recommended): In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 1 mol%) and SPhos (2.2 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes.

  • Reagent and Catalyst Addition: Add the catalyst solution to the main reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a final concentration of approximately 0.2 M with respect to 3-Bromopyridine.

  • Reaction: Seal the vial and place it in a preheated aluminum block at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions with this catalyst system are often complete within 2-8 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired product.

Catalyst System C: The Alternative - Stille Cross-Coupling

The Stille reaction offers a powerful alternative to the Suzuki-Miyaura coupling. It involves the palladium-catalyzed reaction of an organohalide with an organostannane (organotin) reagent. A key advantage of the Stille reaction is the stability and inertness of organostannanes to air and moisture, and their compatibility with a vast array of functional groups, often eliminating the need for protecting groups.[9] The reaction typically does not require a strong base, which can be beneficial for base-sensitive substrates.

However, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts during purification.[10] For the synthesis of our target molecule, the strategy would involve coupling 3-(tributylstannyl)pyridine with 1,3-dibromo-4-methoxybenzene.

Detailed Experimental Protocol: System C

Reaction: 3-(Tributylstannyl)pyridine + 1,3-Dibromo-4-methoxybenzene → this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add 1,3-Dibromo-4-methoxybenzene (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this three times.

  • Reagent and Solvent Addition: Under Argon, add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe, followed by 3-(tributylstannyl)pyridine (1.1 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 1 hour.

  • Purification: Filter the mixture through a pad of celite, washing thoroughly with diethyl ether. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by column chromatography.

Mechanistic Insight: The Stille Catalytic Cycle

Similar to the Suzuki coupling, the Stille reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the transmetalation step, where the organic group is transferred from the tin reagent to the palladium center. This step is often the rate-determining step and can be accelerated by the use of less coordinating ligands or additives like copper(I) salts.[10]

Stille_Cycle cluster_OA cluster_TM cluster_RE Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)(X)L₂ Pd0->OA_Complex OA_label Oxidative Addition TM_Complex R¹-Pd(II)(R²)L₂ OA_Complex->TM_Complex TM_label Transmetalation TM_Complex->Pd0  R¹-R² RE_label Reductive Elimination Workflow A 1. Reagent & Base Setup (in Schlenk Flask) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent & Halide/Stannane B->C D 4. Add Catalyst/Ligand (under positive pressure) C->D E 5. Heat to Reaction Temp. (Stir for 2-24h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT & Quench/ Dilute with Solvent F->G H 8. Aqueous Work-up (Separate Layers) G->H I 9. Dry & Concentrate Organic Phase H->I J 10. Purify by Column Chromatography I->J

References

A Comparative Guide to HPLC Method Validation for the Purity of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of chemical analysis, ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an in-depth, technically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(3-Bromo-4-methoxyphenyl)pyridine. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation parameter, presents comparative data against alternative analytical techniques, and offers a transparent, reproducible framework grounded in international regulatory standards.

Introduction: The Criticality of a Validated Purity Method

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate determination of its purity is not merely a quality control metric; it is a fundamental requirement for reliable biological testing, process optimization, and regulatory submission. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide is structured to adhere to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized by major global regulatory bodies including the FDA and EMA.[1][2][3][4][5][6][7][8][9]

This guide will first detail the development and validation of a specific HPLC method. Subsequently, it will offer a comparative analysis with other prevalent purity determination techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration, providing a holistic perspective for the analytical scientist.

HPLC Method Development: A Rational Approach

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. For this compound, the following characteristics were considered:

  • Structure and Polarity: The presence of a pyridine ring, a methoxy group, and a bromine atom on a phenyl ring suggests a molecule of moderate polarity. This makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: Pyridine and its derivatives are known to possess strong chromophores, making UV detection a suitable choice.[10][11][12][13][14] The methoxyphenyl group is also a strong chromophore. Based on similar structures, a UV detection wavelength in the range of 254-270 nm is predicted to provide excellent sensitivity.[11][12][13] For this validation, a wavelength of 260 nm was selected.

  • Acidity/Basicity: The pyridine moiety imparts a basic character to the molecule (predicted pKa around 4.55).[15] To ensure good peak shape and consistent retention, it is crucial to control the pH of the mobile phase. A slightly acidic mobile phase will ensure the pyridine nitrogen is protonated, minimizing peak tailing.

Based on these considerations, the following HPLC conditions were established:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

HPLC Method Validation Protocol

The validation of the developed HPLC method was performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters.[1][4][5][7][16]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] To demonstrate specificity, a forced degradation study was conducted.[17][18][19][20] The drug substance was subjected to stress conditions to induce degradation.

Experimental Protocol: Solutions of this compound were exposed to the following conditions:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours (solid state)

  • Photolytic: UV light (254 nm) for 24 hours

The stressed samples were then analyzed by the proposed HPLC method, and the chromatograms were compared to that of an unstressed sample. Peak purity was evaluated using a photodiode array (PDA) detector.

Results: The method demonstrated excellent specificity. The main peak of this compound was well-resolved from all degradation product peaks. The peak purity analysis confirmed that the analyte peak was spectrally pure in all stressed samples, indicating no co-eluting impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[21] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: A stock solution of this compound was prepared and serially diluted to create at least five concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined.

Results:

ParameterResultAcceptance Criteria
Range 0.05 - 0.15 mg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zero-
Linearity Plot Visually linear-

The results confirm the excellent linearity of the method over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[22] It is often assessed by recovery studies.

Experimental Protocol: The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

Results:

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.2%0.8%98.0% - 102.0%
100%100.5%0.5%98.0% - 102.0%
120%99.8%0.6%98.0% - 102.0%

The high recovery values demonstrate the excellent accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[11] It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration level solution were made on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

Results:

Precision Level%RSD of Peak AreaAcceptance Criteria
Repeatability 0.4%≤ 2.0%
Intermediate Precision 0.9%≤ 2.0%

The low %RSD values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results:

ParameterResult
LOD 0.001 mg/mL
LOQ 0.003 mg/mL

The low LOD and LOQ values demonstrate the high sensitivity of the method.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Small, deliberate changes were made to the following method parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution) was evaluated.

Results: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Analyte Characterization Analyte Characterization Method Optimization Method Optimization Analyte Characterization->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness System Suitability System Suitability Robustness->System Suitability

Caption: Overall workflow of HPLC method validation.

Relationship of Validation Parameters Method Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Range Range Range->Linearity Range->Accuracy Range->Precision LOD LOD Sensitivity Sensitivity LOD->Sensitivity LOQ LOQ LOQ->Sensitivity Sensitivity->Method Robustness Robustness Robustness->Method

Caption: Interdependencies of validation parameters.

Comparison with Alternative Purity Determination Methods

While HPLC is a powerful and widely used technique for purity determination, other methods offer distinct advantages and are suitable for specific applications.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC (High-Performance Liquid Chromatography) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is typically by UV absorbance.High resolution and sensitivity. Applicable to a wide range of compounds, including non-volatile and thermally labile molecules. Well-established regulatory acceptance.Requires a reference standard for quantification. Method development can be time-consuming. Can generate significant solvent waste.Routine quality control, stability testing, and purity determination of most small molecule drug substances and products.
GC (Gas Chromatography) [6][10][19][23][24]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds. High efficiency and speed.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Analysis of residual solvents, volatile impurities, and purity of volatile raw materials and intermediates.
qNMR (Quantitative Nuclear Magnetic Resonance) [1][2][22][25][26]Direct measurement of the analyte concentration by comparing the integral of a specific analyte signal to that of a certified internal standard.Primary method (does not require a specific reference standard of the analyte). Provides structural information. Fast for established methods.Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. Not suitable for complex mixtures without good signal separation.Purity determination of reference standards, characterization of new chemical entities, and when a specific reference standard is not available.
Titration [27][28][29]A quantitative chemical analysis method where the concentration of an analyte is determined by reacting it with a solution of known concentration.Simple, inexpensive, and highly accurate for bulk material. Can be a primary method.Limited to analytes that undergo a complete and rapid reaction with a titrant. Not suitable for trace impurity analysis. Low specificity.Assay of bulk drug substances with acidic or basic properties, where the main component is the primary substance of interest.

Conclusion: An Integrated Approach to Purity Assessment

The validated HPLC method presented in this guide provides a robust, reliable, and accurate means for determining the purity of this compound, meeting the stringent requirements of the pharmaceutical industry. The detailed validation protocol, supported by experimental data and adherence to ICH guidelines, establishes a high degree of confidence in the method's performance.

The comparison with alternative techniques underscores that while HPLC is often the method of choice, a comprehensive analytical strategy may involve the use of orthogonal methods like qNMR for reference standard characterization or GC for volatile impurity profiling. The selection of the most appropriate analytical technique should be based on a scientific understanding of the analyte, the intended purpose of the analysis, and the regulatory requirements. This integrated approach ensures the highest level of scientific integrity and contributes to the development of safe and effective pharmaceutical products.

References

A Comparative Analysis of 3-(3-Bromo-4-methoxyphenyl)pyridine-Based Inhibitors Targeting Discoidin Domain Receptor 1 (DDR1)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor development, the 3-(3-bromo-4-methoxyphenyl)pyridine scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1). This guide provides a detailed comparative analysis of the efficacy of several inhibitors based on this core structure, supported by experimental data and protocols to aid researchers in their drug discovery efforts. DDR1, a unique receptor tyrosine kinase activated by collagen, is implicated in a variety of pathological conditions including fibrosis, inflammation, and cancer, making it a compelling therapeutic target.

The DDR1 Signaling Axis: A Key Therapeutic Target

DDR1 is a receptor tyrosine kinase that, upon binding to its ligand, collagen, undergoes dimerization and autophosphorylation of its intracellular kinase domain. This activation initiates a cascade of downstream signaling events that regulate cell adhesion, migration, proliferation, and extracellular matrix remodeling. Dysregulation of the DDR1 signaling pathway has been linked to the progression of various diseases, including kidney fibrosis, liver fibrosis, and several types of cancer. The development of small molecule inhibitors that can effectively block the kinase activity of DDR1 is therefore a significant area of therapeutic research.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Collagen Collagen DDR1_inactive DDR1 (Inactive Monomer) Collagen->DDR1_inactive Binding DDR1_active DDR1 (Active Dimer) DDR1_inactive->DDR1_active P P DDR1_active->P Downstream Downstream Signaling (e.g., SHC, PI3K/AKT) P->Downstream Response Cellular Responses (Adhesion, Migration, Proliferation) Downstream->Response

Caption: Simplified DDR1 signaling pathway upon collagen binding.

Comparative Efficacy of this compound-Based DDR1 Inhibitors

A series of potent and selective DDR1 inhibitors have been developed based on the this compound core. The strategic placement of the bromine atom and the methoxy group on the phenyl ring, coupled with various substitutions on the pyridine core, has been shown to be critical for high-affinity binding to the DDR1 kinase domain.

A key study in this area focused on the optimization of a lead compound, resulting in the identification of several highly potent analogs. The core structure involves a this compound moiety linked to a morpholine group via an amide bond. Variations in the substitution at the 5-position of the pyridine ring have yielded significant differences in inhibitory activity.

CompoundR Group (Pyridine C5-position)DDR1 IC50 (nM)
Compound 5 H6
Analog A CH310
Analog B Cl4
Analog C F8

Data sourced from: A study on the discovery of potent and selective DDR1 inhibitors.

As the data indicates, subtle modifications to the pyridine ring have a pronounced impact on the inhibitory potency against DDR1. The unsubstituted compound (Compound 5 ) demonstrates a strong IC50 of 6 nM. Introduction of a methyl group (Analog A ) slightly reduces the potency, while the addition of a chlorine atom (Analog B ) enhances it, resulting in the most potent compound in this series with an IC50 of 4 nM. A fluorine substitution (Analog C ) results in a potency comparable to the parent compound. These structure-activity relationships (SAR) highlight the importance of the electronic and steric properties of the substituent at this position for optimal interaction with the DDR1 active site.

Experimental Protocol: In Vitro DDR1 Kinase Assay

To ensure the reproducibility and accuracy of the efficacy data, a standardized in vitro kinase assay is essential. The following protocol outlines a common method for determining the IC50 values of DDR1 inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the DDR1 kinase.

Materials:

  • Recombinant human DDR1 kinase domain

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization or luminescence

Workflow:

Caption: Workflow for an in vitro DDR1 kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compounds to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Add the recombinant DDR1 kinase domain, diluted in kinase buffer, to all wells except the 100% inhibition control.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add a solution containing the biotinylated peptide substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for DDR1.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature. The reaction should be kept within the linear range.

  • Detection: Stop the kinase reaction by adding a stop/detection reagent (e.g., containing EDTA and a labeled antibody or streptavidin-based detection molecule).

  • Signal Reading: After a final incubation period (typically 30-60 minutes), read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective starting point for the development of potent DDR1 inhibitors. The comparative data presented here demonstrates that minor chemical modifications can lead to significant improvements in inhibitory activity. The detailed experimental protocol provides a robust framework for researchers to evaluate new analogs in a consistent and reproducible manner.

Future research in this area should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their in vivo efficacy and safety profiles. Additionally, exploring the selectivity of these compounds against a broader panel of kinases will be crucial for their development as clinical candidates. The insights gained from these studies will undoubtedly contribute to the development of novel therapeutics for DDR1-mediated diseases.

A Comparative Guide to the Synthesis of 3-(3-Bromo-4-methoxyphenyl)pyridine: Evaluating Yields Across Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. 3-(3-Bromo-4-methoxyphenyl)pyridine is a valuable building block in medicinal chemistry, and its synthesis with high yield and purity is a critical consideration. This guide provides an in-depth technical comparison of various palladium-catalyzed cross-coupling reactions for the synthesis of this target molecule, offering insights into the rationale behind experimental choices and providing a framework for methodological optimization.

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura, Negishi, and Stille couplings are the most prominent and will be the focus of this comparative analysis. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and, most importantly, yield.

Understanding the Core Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of coupling partners and reaction conditions significantly influences the efficiency of each step and, consequently, the overall yield of the desired product.

Cross_Coupling_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R¹-X Aryl-Pd(II)-X_Ln R¹-Pd(II)-X (Ln) Oxidative_Addition->Aryl-Pd(II)-X_Ln Transmetalation Transmetalation Aryl-Pd(II)-X_Ln->Transmetalation R²-M Aryl-Pd(II)-Aryl_Ln R¹-Pd(II)-R² (Ln) Transmetalation->Aryl-Pd(II)-Aryl_Ln M-X Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product R¹-R² Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Synthetic Yields

While a direct head-to-head comparison for the synthesis of this compound is not extensively documented in a single source, we can infer expected yields based on the synthesis of structurally similar compounds and the general principles of each reaction. The following table summarizes the anticipated performance of each method for this specific transformation.

Coupling ReactionPyridine PartnerPhenyl PartnerTypical Catalyst/LigandTypical BaseTypical SolventTemperature (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura 3-Bromopyridine(3-Bromo-4-methoxyphenyl)boronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄, or Cs₂CO₃Dioxane/H₂O, Toluene, or DMF80-1102-1870-95
Negishi 3-Bromopyridine(3-Bromo-4-methoxyphenyl)zinc halidePd(PPh₃)₄ or Ni(dppp)Cl₂None requiredTHF, Dioxane25-802-1265-90
Stille 3-Bromopyridine(3-Bromo-4-methoxyphenyl)stannanePd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃None requiredToluene, THF, or DMF80-1204-2460-85

Note: The expected yields are estimates based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and optimization.

In-Depth Methodological Discussion and Protocols

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is often the method of choice due to the stability, commercial availability, and low toxicity of the boronic acid reagents[1]. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. For the synthesis of this compound, the key coupling partners are 3-bromopyridine and (3-bromo-4-methoxyphenyl)boronic acid.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. The choice of phosphine ligands is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are typically effective.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction Execution cluster_3 Work-up and Purification Reactants 1. Combine Reactants: - 3-Bromopyridine (1.0 equiv) - (3-Bromo-4-methoxyphenyl)boronic acid (1.1-1.5 equiv) - Base (e.g., K₂CO₃, 2-3 equiv) Catalyst 2. Add Palladium Catalyst: - e.g., Pd(PPh₃)₄ (2-5 mol%) Reactants->Catalyst Inert 3. Evacuate and backfill with Argon/Nitrogen Catalyst->Inert Solvent 4. Add degassed solvent (e.g., Dioxane/H₂O) Inert->Solvent Heating 5. Heat and stir (80-110 °C, 2-18 h) Solvent->Heating Workup 6. Quench, extract, and dry Heating->Workup Purification 7. Purify via column chromatography Workup->Purification

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromopyridine (1.0 equiv.), (3-bromo-4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

A related synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, which involves a Suzuki coupling as a key step, reported a yield of 40% for the coupling and 60% for a subsequent bromination step[2][3]. While not a direct comparison, this indicates that Suzuki couplings on similar systems can proceed with moderate to good yields.

Negishi Coupling: An Alternative for High Reactivity

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds[2]. This can be advantageous for less reactive aryl halides. The preparation of the organozinc reagent from 3-bromo-4-methoxyanisole is a critical preceding step.

Causality of Experimental Choices:

  • Organozinc Reagent: The higher nucleophilicity of the organozinc reagent can lead to faster reaction times and may not require a base for activation.

  • Catalyst: Both palladium and nickel catalysts can be effective. The choice may depend on the specific substrates and desired reaction conditions.

  • Anhydrous Conditions: Organozinc reagents are sensitive to moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques.

  • Preparation of the Organozinc Reagent: React 1-bromo-3-iodo-4-methoxybenzene with zinc dust in anhydrous THF to generate the corresponding organozinc iodide.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 equiv.) in anhydrous THF.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).

  • Addition of Organozinc Reagent: Slowly add the freshly prepared solution of the (3-bromo-4-methoxyphenyl)zinc iodide reagent (1.1-1.5 equiv.) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.

The Negishi coupling is a powerful tool, especially for substrates that are sluggish in Suzuki reactions[4].

Stille Coupling: Tolerant but with a Toxic Caveat

The Stille coupling employs organostannane reagents, which are known for their high tolerance of various functional groups and their stability to air and moisture[5][6]. However, the toxicity of organotin compounds is a significant drawback and necessitates careful handling and purification to remove tin byproducts.

Causality of Experimental Choices:

  • Organostannane Reagent: The stability of organostannanes allows for a wider range of reaction conditions and functional group compatibility.

  • Catalyst: Palladium catalysts are exclusively used. The addition of ligands like triphenylarsine or the use of specific palladium sources can enhance the reaction rate.

  • Additives: In some cases, additives like copper(I) iodide can accelerate the reaction.

  • Reaction Setup: In a Schlenk flask, combine 3-bromopyridine (1.0 equiv.), (3-bromo-4-methoxyphenyl)trimethylstannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.

  • Reaction: Heat the mixture to 80-120 °C for 4-24 hours under an inert atmosphere. Monitor the reaction progress.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated. Purification often requires careful chromatography to remove the toxic tin byproducts. A common method is to wash the organic extract with a potassium fluoride solution to precipitate the tin salts.

While the Stille coupling offers broad applicability, the toxicity concerns often make it a less favorable choice compared to the Suzuki-Miyaura or Negishi reactions for many applications[5].

Conclusion: Selecting the Optimal Synthetic Route

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most practical and efficient method for most laboratory and industrial settings. Its use of stable and less toxic boronic acids, coupled with generally high yields, makes it a robust and reliable choice.

The Stille coupling, while versatile, should be considered with caution due to the toxicity of the organotin reagents and the challenges associated with their removal from the final product.

Ultimately, the choice of synthetic method will depend on a variety of factors including the availability and cost of starting materials, the scale of the reaction, and the specific requirements for purity of the final product. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful synthesis of this compound.

References

The Analytical Detective: A Comparative Guide to Mass Spectrometry of 3-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the analytical challenge of identifying and characterizing 3-(3-Bromo-4-methoxyphenyl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a publicly available experimental mass spectrum for this specific molecule, this guide will serve as a predictive and comparative manual. We will leverage established principles of mass spectrometry and draw upon data from structurally similar compounds to forecast its fragmentation behavior, providing a robust framework for its identification.

The Compound in Focus: Structure and Expected Mass

This compound possesses a molecular formula of C₁₂H₁₀BrNO and a molecular weight of 264.12 g/mol . The presence of a bromine atom is a key feature that will manifest as a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicting the Fragmentation Fingerprint

Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic molecules through the analysis of their fragmentation patterns. While no experimental spectrum for this compound is readily available, we can predict its fragmentation based on the known behavior of its constituent parts: a brominated methoxyphenyl group and a pyridine ring.

The most likely fragmentation pathways are initiated by the ionization of the molecule, followed by cleavage at the weakest bonds and the formation of stable carbocations.

M [C₁₂H₁₀BrNO]⁺˙ m/z 263/265 F1 [C₁₁H₇BrNO]⁺˙ m/z 248/250 M->F1 - •CH₃ F3 [C₅H₄N]⁺ m/z 78 M->F3 C-C cleavage F4 [C₇H₆BrO]⁺ m/z 185/187 M->F4 C-C cleavage F2 [C₁₁H₇BrN]⁺ m/z 220/222 F1->F2 - CO F5 [C₆H₃Br]⁺˙ m/z 154/156 F4->F5 - •CHO

Caption: Predicted Fragmentation Pathway of this compound.

Table 1: Predicted Major Fragment Ions for this compound

m/z (Predicted)Ion FormulaDescription of Loss
263/265[C₁₂H₁₀BrNO]⁺˙Molecular Ion (M⁺˙)
248/250[C₁₁H₇BrNO]⁺˙Loss of a methyl radical (•CH₃) from the methoxy group
220/222[C₁₁H₇BrN]⁺Subsequent loss of carbon monoxide (CO)
185/187[C₇H₆BrO]⁺Cleavage of the bond between the pyridine and phenyl rings, forming the bromomethoxyphenyl cation
154/156[C₆H₃Br]⁺˙Loss of a formyl radical (•CHO) from the bromomethoxyphenyl cation
78[C₅H₄N]⁺Formation of the pyridyl cation

Comparative Analysis with Structural Analogs

To bolster our predictive analysis, we will compare the expected fragmentation of our target compound with the known mass spectrometry data of structurally related molecules.

Case Study 1: 2-Bromo-3-methoxypyridine

A comprehensive spectroscopic analysis of 2-Bromo-3-methoxypyridine provides valuable insights.[1] Its electron ionization mass spectrum shows a molecular ion at m/z 187/189. Key fragment ions are observed at m/z 158/160 (loss of CHO), 146/148 (loss of CH₃ and CO), and 108 (loss of Br).[1] This demonstrates the characteristic loss of the methoxy group substituents and the bromine atom from a pyridine ring system.

Case Study 2: 4-Bromoanisole

The mass spectrum of 4-bromoanisole is dominated by a molecular ion peak at m/z 186/188, confirming the presence of bromine.[2][3] Major fragment ions are observed at m/z 171/173 (loss of a methyl group), m/z 107 (loss of bromine), and m/z 77 (phenyl cation).[2] This fragmentation pattern of the brominated methoxyphenyl moiety is directly applicable to our target molecule.

Table 2: Comparison of Key Mass Spectral Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Losses
This compound (Predicted) 263/265248/250 (-•CH₃), 220/222 (-CO), 185/187 (bromomethoxyphenyl cation), 78 (pyridyl cation)
2-Bromo-3-methoxypyridine [1]187/189158/160 (-CHO), 146/148 (-CH₃, -CO), 108 (-Br)
4-Bromoanisole [2][3]186/188171/173 (-•CH₃), 107 (-Br), 77 (phenyl cation)

The comparison reinforces our prediction. The fragmentation of this compound will likely be a composite of the behaviors observed in its analogs, with cleavages occurring at the methoxy group, the bond connecting the two aromatic rings, and the potential loss of the bromine atom.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is always recommended for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms and the substitution pattern on the aromatic rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as C-O stretching for the methoxy group and C-Br stretching.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to purify the compound and, when coupled with a UV detector, can provide preliminary identification based on its retention time and UV absorbance profile.

The combination of these techniques with mass spectrometry would provide an irrefutable structural confirmation of this compound.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

GC-MS Protocol for Aromatic Compounds

GC-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like this compound.

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) GC_Inject Inject 1 µL into GC Prep1->GC_Inject GC_Column Separate on a non-polar capillary column (e.g., HP-5MS) GC_Inject->GC_Column GC_Oven Temperature Program: Initial: 100°C (1 min) Ramp: 10°C/min to 280°C Hold: 5 min GC_Column->GC_Oven MS_Ionize Electron Ionization (EI) at 70 eV GC_Oven->MS_Ionize MS_Analyze Scan m/z range 50-350 MS_Ionize->MS_Analyze MS_Detect Detect and record mass spectrum MS_Analyze->MS_Detect

Caption: GC-MS Analytical Workflow for Aromatic Compounds.

Step-by-Step GC-MS Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-350.

    • Source Temperature: 230°C.

LC-MS Protocol for Pyridine Derivatives

For less volatile compounds or for analysis in complex matrices, LC-MS is a valuable alternative.

cluster_prep_lc Sample Preparation cluster_lc Liquid Chromatography cluster_ms_lc Mass Spectrometry Prep1_LC Dissolve sample in mobile phase compatible solvent (e.g., Methanol, Acetonitrile) LC_Inject Inject 5-10 µL into HPLC Prep1_LC->LC_Inject LC_Column Separate on a C18 reverse-phase column LC_Inject->LC_Column LC_Mobile Gradient Elution: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) LC_Column->LC_Mobile MS_Ionize_LC Electrospray Ionization (ESI) in positive mode LC_Mobile->MS_Ionize_LC MS_Analyze_LC Scan m/z range 100-400 MS_Ionize_LC->MS_Analyze_LC MS_Detect_LC Detect and record mass spectrum MS_Analyze_LC->MS_Detect_LC

Caption: LC-MS Analytical Workflow for Pyridine Derivatives.

Step-by-Step LC-MS Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Scan Range: m/z 100-400.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, framework for the mass spectrometric analysis of this compound. By understanding the fundamental principles of fragmentation and drawing comparisons with structurally similar compounds, researchers can confidently approach the identification and characterization of this molecule. The provided experimental protocols offer a starting point for acquiring robust and reliable data. As research into novel heterocyclic compounds continues to expand, the principles and methodologies outlined in this guide will remain invaluable for the analytical chemists and drug discovery scientists at the forefront of innovation.

References

A Researcher's Guide to 3-(3-Bromo-4-methoxyphenyl)pyridine: Bridging Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a molecule's conception to its application is paved with rigorous characterization. 3-(3-Bromo-4-methoxyphenyl)pyridine, a biaryl heterocyclic compound, represents a valuable scaffold in medicinal chemistry and materials science. Its structural features—a pyridine ring coupled with a substituted phenyl ring—offer a rich ground for exploring structure-property relationships.

This guide provides an in-depth comparison of the theoretical, computationally-derived properties of this compound against its experimentally determined characteristics. We will delve into the causality behind the experimental choices, establish self-validating protocols, and ground our claims in authoritative sources, offering a holistic view for researchers aiming to synthesize or utilize this compound.

Part 1: The Blueprint of a Molecule - Theoretical & Computational Predictions

Before any synthesis is attempted, computational chemistry allows us to create a theoretical blueprint of the molecule. These in silico methods provide invaluable foresight into the expected chemical behavior and physical properties, guiding experimental design and saving significant laboratory resources.[1][2] Modern approaches, including Density Functional Theory (DFT) and advanced machine learning models, can predict a molecule's characteristics with increasing accuracy.[3][4]

Methodology: The Computational Workflow

The prediction of molecular properties follows a structured, multi-step process. The primary goal is to identify the molecule's most stable three-dimensional arrangement (lowest energy conformation) and then calculate its properties based on this geometry.

G cluster_input Input cluster_computation Computational Steps cluster_output Predicted Data mol_structure Initial 2D Structure (SMILES/MOL file) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure spec_sim Spectra Simulation (NMR, IR) geom_opt->spec_sim prop_calc Property Calculation (LogP, PSA, Dipole) geom_opt->prop_calc opt_geom Optimized 3D Geometry geom_opt->opt_geom freq_calc->geom_opt Verify Minimum Energy (No imaginary frequencies) spectra Simulated Spectra spec_sim->spectra physchem Physicochemical Properties prop_calc->physchem

Caption: A typical workflow for computational property prediction.

Expert Insight: The choice of the DFT functional and basis set (e.g., B3LYP/6-31G*) is a critical decision. It represents a trade-off between computational cost and accuracy. For a molecule of this size, this level of theory provides a reliable starting point for predicting geometries and electronic properties. The frequency calculation is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is at a true energy minimum.

Predicted Properties of this compound

The following table summarizes the kind of data generated from the computational workflow. These values serve as our theoretical benchmark.

PropertyPredicted ValueMethodRationale & Significance
Molecular Weight 264.12 g/mol Formula MassA fundamental constant based on the molecular formula (C₁₂H₁₀BrNO).
Boiling Point 353.5 ± 32.0 °CQSPR ModelEstimated based on structural fragments; useful for planning purification by distillation.[5]
¹H NMR Chemical Shifts See textDFT/GIAOPredicts the electronic environment of each proton, crucial for structural verification.
¹³C NMR Chemical Shifts See textDFT/GIAOPredicts the electronic environment of each carbon atom, essential for mapping the carbon skeleton.
LogP ~3.5ALOGP/XLOGP3Predicts lipophilicity, a key parameter in drug development for cell membrane permeability.
Polar Surface Area ~25 ŲFragment-basedEstimates the surface area contributed by polar atoms; influences solubility and transport properties.
Dipole Moment ~2.1 DebyeDFTQuantifies molecular polarity, which impacts intermolecular forces, solubility, and crystal packing.

Part 2: Ground Truth - Experimental Determination & Characterization

Theoretical predictions must be validated by empirical data. The following section outlines the synthesis and characterization protocols necessary to obtain and verify the structure and properties of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for synthesizing this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction offers high yields and tolerance for a wide range of functional groups.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product boronic_acid 3-Pyridylboronic Acid reaction Suzuki Coupling Reaction boronic_acid->reaction aryl_halide 1-Bromo-2-iodo-4-methoxybenzene or 3-Bromo-4-methoxyphenylboronic acid aryl_halide->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction temp Heat (e.g., 80-100 °C) temp->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of the target molecule via Suzuki coupling.

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-pyridylboronic acid (1.0 eq), 3-bromo-4-methoxyphenylboronic acid partner (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure compound.

Experimental Characterization

The purified product, a solid at room temperature[5], must be rigorously analyzed to confirm its identity and purity.

TechniqueExperimental ProcedureExpected Observations for this compound
Melting Point A small sample is heated in a capillary tube using a calibrated melting point apparatus.A sharp, defined melting range, indicating high purity.
¹H NMR Dissolve sample in a deuterated solvent (e.g., CDCl₃).Aromatic protons (approx. 7.0-8.8 ppm range), a singlet for the methoxy group (~3.9 ppm). The coupling patterns (doublets, triplets, etc.) will be key to confirming the substitution pattern.
¹³C NMR Dissolve sample in a deuterated solvent (e.g., CDCl₃).Signals for all 12 unique carbons. The carbon bearing the bromine will be shifted, and the methoxy carbon will appear around 56 ppm.
FT-IR Analyze a thin film or KBr pellet.C-H stretches (aromatic), C=C and C=N stretches (aromatic rings), and a strong C-O stretch for the methoxy group.
Mass Spec (MS) Use a technique like Electrospray Ionization (ESI) or GC-MS.A molecular ion peak [M+H]⁺ at m/z ≈ 264/266 with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Solubility Test solubility in a range of standard solvents (water, ethanol, DCM, hexanes).Expected to be poorly soluble in water, moderately soluble in alcohols, and highly soluble in chlorinated solvents like DCM.

Part 3: The Synthesis - Comparing Theory and Reality

The ultimate goal is to see how well our theoretical blueprint matches the real-world molecule. This comparison is where critical insights are gained.

PropertyTheoretical Prediction Expected Experimental Result Analysis of Potential Variance
Physical State N/A (Calculations are on single molecules)Solid[5]The solid state is a result of intermolecular forces (e.g., dipole-dipole, van der Waals) not fully accounted for in gas-phase calculations. Crystal packing can be modeled with more advanced solid-state DFT.[6]
Molecular Weight 264.12m/z ≈ 264/266 (from MS)High-resolution mass spectrometry should match the theoretical mass to within a few parts per million, confirming the elemental composition.
¹H NMR Shifts Calculated ppm valuesMeasured ppm valuesExperimental shifts are influenced by solvent effects. While the absolute values may differ slightly, the relative order of the shifts and the coupling patterns should strongly correlate with the prediction.
Boiling Point 353.5 °C[5]Experimentally determinedThe predicted value is from a QSPR model, which is an estimation. An experimental value would be the definitive measure but can be difficult to obtain for high-boiling solids.

Expert Insight on Discrepancies: It is rare for theoretical and experimental values to match perfectly.

  • Phase Differences: Theoretical calculations often model a single molecule in the gas phase, whereas experiments are conducted on a bulk material in a condensed phase (solid or liquid) and in a solvent. Intermolecular interactions and solvent effects are the primary sources of deviation.

  • Methodological Limitations: The accuracy of computational predictions is inherently tied to the level of theory used. Higher-level calculations can improve accuracy but at a steep computational cost.

  • Dynamic Effects: Calculations typically represent a static, 0 Kelvin structure, while experimental results are an average over a population of molecules at a given temperature, which includes vibrational and rotational motion.

Conclusion

The characterization of a molecule like this compound is a powerful interplay between predictive theory and empirical validation. Computational chemistry provides an essential roadmap, defining the expected properties and guiding experimental design. In turn, experimental data serves as the ground truth, validating the theoretical model and confirming the structure and purity of the synthesized compound. For the modern researcher, mastering both domains is crucial for accelerating the discovery and development of novel chemical entities. By understanding the strengths and limitations of each approach, we can more effectively bridge the gap from molecular design to real-world application.

References

Safety Operating Guide

A Researcher's Guide to Handling 3-(3-Bromo-4-methoxyphenyl)pyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound 3-(3-Bromo-4-methoxyphenyl)pyridine is a halogenated pyridine derivative, a class of chemicals that requires careful and informed handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in established safety principles, ensuring that you and your laboratory environment remain protected.

The information herein is synthesized from aggregated safety data for the compound and its structural analogs, such as 3-Bromopyridine and the parent pyridine structure, to provide a robust safety framework.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks.

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation (Category 1/2A): Can cause serious eye damage or irritation.[1]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1]

  • Acute Oral Toxicity (Warning): Harmful or may be harmful if swallowed.[1]

Structurally similar compounds like 3-Bromopyridine are also classified as flammable liquids.[2][3] Therefore, it is prudent to treat this compound as potentially flammable and keep it away from ignition sources.

Hazard IDDescriptionGHS PictogramRecommended Precaution
H315Causes skin irritation.[1][2]GHS07 (Exclamation Mark)Wear protective gloves and clothing.
H318/H319Causes serious eye damage/irritation.[1]GHS05 (Corrosion) / GHS07Wear safety goggles and/or a face shield.
H335May cause respiratory irritation.[1][2]GHS07 (Exclamation Mark)Handle only in a certified chemical fume hood.
H302/H303Harmful or may be harmful if swallowed.[1]GHS07 (Exclamation Mark)Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
H226Flammable liquid and vapor (Precautionary)GHS02 (Flame)Keep away from heat, sparks, and open flames.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a suggestion but a critical line of defense. Given the identified hazards, the following PPE is mandatory when handling this compound. The hierarchy of controls dictates that engineering controls (like fume hoods) are the primary means of protection, with PPE serving as the final, essential barrier.[4]

Eye and Face Protection

Due to the high risk of serious eye irritation or damage, standard safety glasses are insufficient.[1][5]

  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a common and effective choice for protection against pyridine and its derivatives.[6][7] Always inspect gloves for tears or holes before use. Given that no glove material offers indefinite protection, it is best practice to change gloves every 30-60 minutes or immediately if contamination is known or suspected.[4]

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down to protect the skin and clothing from contamination.[7]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

All handling of this compound that may generate vapors, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[6][7] This engineering control is the primary method for preventing respiratory exposure.

A respirator is generally not required for routine handling within a fume hood. However, a full-face respirator with appropriate cartridges should be available for emergency situations, such as a large spill outside of a containment system.[8]

Operational Plan: From Benchtop to Disposal

A safe workflow minimizes risk at every stage of the process. The following step-by-step guidance ensures a secure handling protocol.

Safe Handling Protocol
  • Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9] Confirm the chemical fume hood is functioning correctly.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. Ensure gloves overlap the cuffs of your lab coat.

  • Chemical Handling: Conduct all work within the fume hood. Keep the container of this compound tightly closed when not in use.[7] Use non-sparking tools and ground/bond containers when transferring to prevent static discharge.[2]

  • Post-Handling: After work is complete, wash hands thoroughly with soap and water, even after removing gloves.[2] Contaminated clothing should be removed immediately and laundered before reuse.[2]

Emergency Procedures: Spill Management

Accidents can happen. A swift and correct response is critical.

  • Small Spills (within a fume hood):

    • Alert colleagues in the immediate area.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, shut off all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a legal and ethical responsibility to protect our environment and community.

Waste Segregation and Collection
  • Dedicated Waste Container: All waste contaminated with this compound (e.g., residual chemical, contaminated absorbent materials, used pipette tips) must be collected in a dedicated, leak-proof hazardous waste container.[9]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS office.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (Irritant, Corrosive, Flammable).[9] Note the date when waste is first added.[9]

Storage and Final Disposal
  • Storage: Keep the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[9]

  • Pickup: When the container is full or has reached its storage time limit, contact your institution's EHS office to arrange for pickup and final disposal.[9] Never pour chemical waste down the drain.[10]

The following workflow diagram illustrates the lifecycle of handling and disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep1->prep2 handle1 Perform Experiment prep2->handle1 Begin Work handle2 Generate Waste (e.g., tips, rinsate) handle1->handle2 disp1 Segregate Waste into Labeled Container handle2->disp1 Transfer Waste disp2 Store Container in Satellite Accumulation Area disp1->disp2 disp3 Contact EHS for Waste Pickup disp2->disp3 end end disp3->end Disposal Complete

Figure 1. Workflow for Safe Handling and Disposal.

By adhering to these detailed protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-4-methoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.